Dichlorovinylsilane
Description
Structure
2D Structure
Properties
CAS No. |
18076-99-8 |
|---|---|
Molecular Formula |
C2H4Cl2Si |
Molecular Weight |
126.03 g/mol |
InChI |
InChI=1S/C2H3Cl2Si/c1-2-5(3)4/h2H,1H2 |
InChI Key |
KGTZBTUOZOIOBJ-UHFFFAOYSA-N |
SMILES |
C=C[Si](Cl)Cl |
Canonical SMILES |
C=C[Si](Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Dichlorovinylsilane and Its Derivatives
Direct Synthesis Approaches
Direct synthesis provides a straightforward route to organodichlorosilanes, including dichlorovinylsilane. This typically involves the reaction of elemental silicon with specific reagents under catalytic conditions.
One notable direct synthesis method involves the reaction of metallic silicon with hydrogen chloride and acetylene (B1199291). rsc.org This process, often utilizing a copper(I) chloride catalyst, yields this compound with a selectivity of 34%. rsc.org The fundamental reaction involves the formation of silicon-carbon bonds through the interaction of a surface silylene intermediate with the alkyne. rsc.org
Another direct process, analogous to the industrial production of methylchlorosilanes (the Müller-Rochow method), involves reacting vinyl chloride with silicon metal in the presence of a copper catalyst. ontosight.aiwikipedia.org This method capitalizes on the high reactivity of the vinyl group to form the desired this compound. ontosight.ai
| Reactants | Catalyst | Key Characteristics | Selectivity |
| Metallic Silicon, Hydrogen Chloride, Acetylene | Copper(I) Chloride | Forms a surface silylene intermediate | 34% for this compound |
| Vinyl Chloride, Silicon Metal | Copper | High reactivity due to the vinyl group | - |
Catalytic hydrosilylation is a powerful and widely used method for forming silicon-carbon bonds. researchgate.netwikipedia.org This reaction involves the addition of a silicon-hydride bond across an unsaturated carbon-carbon bond, such as that in an alkyne, and is typically catalyzed by transition metal complexes, most notably those from the platinum group. wikipedia.orgnih.gov The hydrosilylation of acetylene with dichlorosilane (B8785471) (H₂SiCl₂) represents a key route to this compound.
The general mechanism for the hydrosilylation of alkynes, often following the Chalk-Harrod mechanism, involves the oxidative addition of the silane (B1218182) to the metal catalyst, followed by coordination of the alkyne. wikipedia.orgscientificspectator.com The alkyne then inserts into the metal-hydride bond, leading to a vinyl-metal intermediate. Subsequent reductive elimination releases the vinylsilane product and regenerates the catalyst. scientificspectator.com
Regioselectivity and stereoselectivity are critical aspects of the hydrosilylation of alkynes, as they determine the specific isomer of the resulting vinylsilane. scientificspectator.comyoutube.com In the case of terminal alkynes, the addition of the silyl (B83357) group can occur at either the terminal carbon (α-addition) or the internal carbon (β-addition). scientificspectator.com Furthermore, the β-addition can result in either the E (trans) or Z (cis) isomer. scientificspectator.com
The outcome of the reaction is influenced by several factors, including the choice of catalyst, the nature of the substituents on both the alkyne and the silane, and the reaction conditions. scientificspectator.com For instance, the hydrosilylation of terminal alkynes with certain rhodium complexes ligated by imidazolium-substituted phosphine (B1218219) has been shown to selectively produce β isomers. mdpi.com Specifically, with aliphatic alkynes, the β(Z) isomer is the major product, whereas with phenylacetylene, the β(E) isomer is predominantly formed. mdpi.com Cobalt-catalyzed hydrosilylations have also demonstrated high regioselectivity, with some systems favoring the anti-Markovnikov (E)-vinylsilanes and others the Markovnikov (α-vinylsilanes) products. nih.govacs.org
Stereospecific reactions, where the stereochemistry of the starting material dictates that of the product, are highly desirable. ethz.ch In many hydrosilylation reactions, a syn-addition of the Si-H bond across the triple bond is observed, leading to the E-isomer. qualitas1998.net However, methods for trans-hydrosilylation have also been developed, yielding the Z-vinylsilanes. scientificspectator.com
Platinum group metals are exceptionally effective catalysts for hydrosilylation reactions. energy.gov Among these, platinum-based catalysts are the most widely employed in both academic research and industrial applications due to their high activity and selectivity. nih.govwalisongo.ac.id
Speier's catalyst , which is chloroplatinic acid (H₂PtCl₆) typically in a solution of isopropanol, was one of the first highly effective homogeneous catalysts for hydrosilylation. nih.govpsu.edumdpi.com It is known to catalyze the hydrosilylation of alkenes and alkynes efficiently, often at room temperature, affording high yields with minimal side products. qualitas1998.net
Platinum cyclovinylmethylsiloxane complexes , such as the Ashby catalyst, are another important class of platinum catalysts. google.com The Ashby catalyst is based on a Pt-tetravinyl-tetramethyl-cyclotetrasiloxane complex and is commercially available. google.com These catalysts are particularly useful in silicone vinyl-addition cure systems at moderately elevated temperatures. gelest.com Karstedt's catalyst, a platinum(0)-divinyltetramethyldisiloxane complex, is also a highly active and widely used catalyst in the silicone industry. researchgate.netgoogle.com
The general role of these platinum catalysts is to facilitate the addition of the Si-H bond across the unsaturated C-C bond through a catalytic cycle, as described by the Chalk-Harrod mechanism. wikipedia.org
| Catalyst Name | Chemical Composition | Key Features |
| Speier's Catalyst | Chloroplatinic acid (H₂PtCl₆) in isopropanol | Highly active and selective, operates at room temperature |
| Ashby Catalyst | Platinum-tetravinyl-tetramethyl-cyclotetrasiloxane complex | Used in moderate elevated temperature curing silicones |
| Karstedt's Catalyst | Platinum(0)-divinyltetramethyldisiloxane complex | Highly active, widely used in the silicone industry |
Catalyst poisoning and deactivation are significant concerns in hydrosilylation reactions, as they can lead to reduced efficiency and increased costs. walisongo.ac.id Certain compounds containing elements like nitrogen, phosphorus, and sulfur can act as inhibitors or poisons to platinum catalysts. google.com These substances can coordinate to the platinum center, blocking active sites and hindering the catalytic cycle.
One mechanism of deactivation is the formation of catalytically inactive platinum colloids, often referred to as platinum black. mdpi.com This can occur at the end of the reaction and may render the final product discolored. qualitas1998.net The presence of impurities in the reactants or solvents can also contribute to catalyst deactivation. For instance, in some systems, the adsorption of amino groups onto the acid sites of a catalyst can lead to poisoning. nih.gov
To counteract these effects, research has focused on developing more robust and poison-resistant catalysts. One approach involves the addition of co-catalysts or modifiers. For example, adding trialkylboron and its derivatives to a Karstedt catalyst has been shown to improve its anti-poisoning performance against substances like halogens, phosphorus, and sulfur. google.com Another strategy is the use of heterogeneous catalysts, which can sometimes offer improved stability and recyclability, although they may exhibit lower activity compared to their homogeneous counterparts. psu.edu The development of catalysts with strong platinum-ligand bonds that are inactive at room temperature but become active at elevated temperatures is another avenue being explored to enhance catalyst lifetime and prevent premature reactions. mdpi.com
Olefin metathesis is a powerful synthetic tool that involves the redistribution of alkylidene fragments between two olefinic substrates, catalyzed by metal-carbene complexes. nobelprize.orgapeiron-synthesis.com This reaction has found broad applications in organic synthesis, including the formation of new carbon-carbon double bonds with high functional group tolerance. libretexts.org
Cross-metathesis (CM) is a specific type of olefin metathesis that occurs between two different terminal olefins. organic-chemistry.org The cross-metathesis of vinylsilanes with halogenated olefins presents a potential, albeit less common, pathway for the synthesis of functionalized vinylsilanes. This reaction would involve the exchange of the vinyl group of the silane with a substituent from the halogenated olefin.
The development of well-defined ruthenium-based catalysts, such as Grubbs' catalysts, has significantly expanded the scope of cross-metathesis reactions. uni-konstanz.ded-nb.info These catalysts are known for their tolerance to a wide variety of functional groups. libretexts.org Effective cross-metathesis has been demonstrated between various vinylsilanes (e.g., vinyltrialkoxysilanes) and other olefins, such as styrenes and 1-alkenes, with good yields and selectivities, typically favoring the E (trans) isomer of the product. uni-konstanz.ded-nb.info
While direct examples of cross-metathesis between a simple vinylsilane and a halogenated olefin to produce this compound are not extensively documented in the provided context, the principles of this reaction suggest its feasibility. A hypothetical reaction could involve the cross-metathesis of a vinylsilane with a dichloro-substituted olefin. More commonly, cross-metathesis is employed to synthesize more complex alkenyl halides from terminal olefins and a halogen-containing metathesis partner, offering a direct, single-step route that avoids the pre-synthesis of organoboron or organometallic reagents. nih.gov The mechanism for such reactions is believed to proceed through a metallacarbene intermediate, consistent with the general mechanism for olefin metathesis proposed by Chauvin. nobelprize.orgd-nb.info
Olefin Metathesis Reactions
Ring-Opening Metathesis Polymerization Precursor Synthesis
This compound and its functionalized analogues serve as critical precursors in the synthesis of monomers for Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for creating advanced polymeric materials with unique properties. sioc-journal.cn The vinyl and dichlorosilyl groups allow for the construction of strained cyclic olefins that can undergo efficient polymerization.
For instance, dichlorosilanes are used to create acid-labile bis-norbornene cross-linkers. These are synthesized by reacting a suitable dichlorosilane with a norbornene-containing alcohol, such as 4-hydroxymethyl-4-aza-tricyclo[5.2.1.0]dec-8-ene-exo-3,5-dione, in the presence of a base like N,N-diisopropylethylamine. nih.govacs.org The choice of substituents on the dichlorosilane (e.g., methyl, phenyl) allows for the tuning of the resulting silyl ether linkage's sensitivity to acid-catalyzed hydrolysis. nih.govacs.org This strategy is employed to create degradable star polymers and other complex architectures via the "brush-first" ROMP method. nih.govacs.org
In a related application, styryldichlorosilane derivatives, such as (p-vinylphenyl)methyldichlorosilane, are used as comonomers in the metallocene-catalyzed polymerization of propylene. mdpi.com This process introduces dichlorosilyl functionalities at the ends of polypropylene (B1209903) chains, which can then be hydrolyzed to form siloxane crosslinks, leading to the formation of star-shaped isotactic polypropylene. mdpi.com
Furthermore, the synthesis of strained trans-silacycloheptenes, which are highly reactive monomers for enthalpy-driven ROMP, has been achieved through methods involving silyl dianions, demonstrating another pathway where dichlorosilane derivatives are foundational to creating novel polymerizable rings. mit.edu The reactivity of such strained rings in ROMP highlights the importance of dichlorosilyl compounds in accessing new polymer structures. mit.edu
Table 1: Examples of Dichlorosilane Derivatives in ROMP Precursor Synthesis
| Dichlorosilane Derivative | Reactant(s) | Product Type | Application |
| Divinyldichlorosilane (B160964) | 4-hydroxymethyl-4-aza-tricyclo[5.2.1.0]dec-8-ene-exo-3,5-dione | Bis-norbornene cross-linker | Acid-degradable brush-arm star polymers (BASPs) nih.govacs.org |
| (p-vinylphenyl)methyldichlorosilane | Propylene, rac-Me2Si(2-Me-4-Ph-Ind)2ZrCl2/MAO | Terminally-functionalized isotactic polypropylene | Star polymer synthesis mdpi.com |
Reaction of Dichlorosilane with Vinyl Organometallic Reagents
A primary and classical method for synthesizing this compound involves the reaction of a dichlorosilane with a vinyl organometallic reagent. thieme-connect.de This approach relies on the nucleophilic character of the vinyl group in the organometallic compound attacking the electrophilic silicon center of the dichlorosilane, displacing a chloride ion.
Grignard Reagents: The use of vinyl Grignard reagents, such as vinylmagnesium chloride or bromide, is a well-established route. libretexts.orggoogle.com The reaction is typically performed in an ethereal solvent like tetrahydrofuran (B95107) (THF), which is essential for stabilizing the Grignard reagent. libretexts.org The reaction of dichlorosilane (H₂SiCl₂) with vinylmagnesium chloride yields this compound. While effective, this method can sometimes be complicated by multiple substitutions at the silicon atom, especially if an excess of the Grignard reagent is used, leading to the formation of divinyldichlorosilane or other polysubstituted silanes. thieme-connect.de The reactivity of Grignard reagents is high, and careful control of stoichiometry is necessary to achieve the desired monosubstituted product. rsc.orgnih.gov
Organolithium Compounds: Vinyllithium reagents are also potent nucleophiles for this transformation and react rapidly with chlorosilanes. thieme-connect.detandfonline.com This method is particularly effective for silylations and is a widely used route for preparing vinylsilanes. thieme-connect.de For example, improved procedures for generating dilithium (B8592608) intermediates from diphenylacetylene (B1204595) and n-butyllithium have been developed, which then react with dichlorosilanes to form benzosiloles in good yields. tandfonline.com However, similar to Grignard reagents, the high reactivity of organolithium compounds can make controlling the selectivity for this compound challenging, potentially leading to over-alkylation. thieme-connect.de
Table 2: Synthesis of this compound via Organometallic Reagents
| Dichlorosilane | Organometallic Reagent | Solvent | Product | Key Considerations |
| Dichlorosilane (H₂SiCl₂) | Vinylmagnesium Chloride | Tetrahydrofuran (THF) | This compound | Requires THF for stabilization; risk of multiple substitutions. libretexts.orggoogle.com |
| Diphenyldichlorosilane | 1-lithio-1-phenyl-2-n-butyl-2-(2′-lithiophenyl)ethene | Not specified | Benzosilole derivative | Demonstrates reactivity of dichlorosilanes with complex organolithium reagents. tandfonline.com |
Reductive Coupling and Silylene Insertion Pathways
Alternative strategies to form vinylsilane scaffolds containing dichlorosilane moieties include reductive coupling and silylene insertion pathways, which offer different mechanistic approaches.
Reductive Coupling: Nickel-catalyzed reductive cross-coupling has emerged as a powerful method for forming carbon-silicon bonds, avoiding the need for highly reactive organometallic reagents. researchgate.net This strategy can couple chlorosilanes with various carbon electrophiles, such as vinyl halides. researchgate.net For example, a nickel-catalyzed reductive coupling of 1-chloro-substituted silacyclobutanes with vinyl halides can generate disubstituted silacyclobutanes. researchgate.net While not a direct synthesis of acyclic this compound, this methodology demonstrates the principle of forming a vinyl-silicon bond from a dichlorosilane derivative under reductive conditions, often using stoichiometric reducing agents like zinc or manganese. researchgate.netorganic-chemistry.org
Indirect Synthetic Routes
Indirect methods provide alternative pathways to this compound, either by modifying an existing vinylsilane or by functionalizing a dichlorosilane precursor.
Functionalization of Pre-existing Vinylsilanes via Chlorination
This route involves the chlorination of a vinylsilane that already possesses the vinyl group but has other substituents on the silicon atom that can be replaced by chlorine. For example, a vinylhydrosilane could be subjected to chlorination. Photochemical chlorination of certain chlorosilanes has been studied, indicating that direct chlorination is a feasible, albeit potentially vigorous, process. thieme-connect.decnjournals.com The specific conditions required would depend on the nature of the groups being replaced on the silicon atom. This method is less common than direct synthesis due to the ready availability of dichlorosilane precursors.
Derivatization from Dichlorosilane Precursors
A highly significant and industrially relevant indirect route involves starting with a dichlorosilane and introducing the vinyl group.
The most prominent method in this category is the hydrosilylation of an alkyne, typically acetylene, with a dichlorosilane (e.g., HSiCl₂R). rsc.org This reaction involves the addition of the Si-H bond across the carbon-carbon triple bond of the alkyne. Transition metal catalysts, particularly those based on platinum, rhodium, and ruthenium, are commonly employed to facilitate this transformation. mdpi.comscientificspectator.com The reaction can yield a mixture of isomers, but conditions can often be tuned to favor the desired vinylsilane product. mdpi.comscientificspectator.com For instance, certain platinum(0) N-heterocyclic carbene (NHC) complexes show high activity and selectivity for the formation of β-(E)-vinylsilanes. organic-chemistry.org This catalytic approach is a cornerstone for producing a wide variety of functionalized vinylsilanes from readily available dichlorosilanes. scientificspectator.comchinesechemsoc.org
Table 3: Catalytic Hydrosilylation for Vinylsilane Synthesis
| Dichlorosilane | Alkyne | Catalyst Example | Product Type |
| Dichlorosilane (H₂SiCl₂) | Acetylene | Platinum-based catalysts (e.g., Speier's catalyst) | This compound |
| Phenylacetylene | Triethylsilane | Rhodium complexes with imidazolium-substituted phosphine | β-(Z) or β-(E) vinylsilanes |
| Terminal Alkynes | Tertiary Silanes | Dicobalt complex | β-(E)-vinylsilanes |
Post-Synthetic Modification of Silane Frameworks
Post-synthetic modification of existing silane frameworks represents a versatile strategy for the synthesis of this compound and its derivatives. This approach involves the chemical alteration of a pre-formed silane molecule to introduce or modify functional groups, such as the vinyl group or the chlorine substituents on the silicon atom. Key methodologies include hydrosilylation to form the foundational Si-vinyl bond and subsequent reactions to adjust the substitution pattern at the silicon center.
One of the most significant post-synthetic modification techniques is the hydrosilylation of alkynes with chlorosilanes containing a silicon-hydrogen (Si-H) bond. For instance, the platinum-catalyzed addition of trichlorosilane (B8805176) (HSiCl₃) across the triple bond of acetylene is a direct route to create a vinyl-substituted silane framework, yielding vinyltrichlorosilane. mdpi.com This reaction serves as a cornerstone for producing vinyl-functionalized chlorosilanes. mdpi.com
Once a vinylchlorosilane framework like vinyltrichlorosilane is established, further modifications can be performed. Nucleophilic substitution reactions using organometallic reagents allow for the selective replacement of chlorine atoms. A well-documented example is the methylation of vinyltrichlorosilane using methylmagnesium bromide (a Grignard reagent) in an ether solution, which produces vinylmethyldichlorosilane. acs.org This demonstrates how the chloro substituents on the silicon atom can be precisely modified post-synthesis. More broadly, zinc-catalyzed nucleophilic substitution reactions of chlorosilanes with various organomagnesium reagents provide a pathway to a wide range of functionalized tetraorganosilanes under mild conditions. organic-chemistry.org
Another modification strategy involves the coupling of pre-formed vinyl chlorosilanes with other organic molecules. For example, a C(sp³)-Si coupling of unactivated alkyl bromides with vinyl chlorosilanes can proceed under mild conditions, tolerating a variety of functional groups such as esters, ketones, and alcohols. organic-chemistry.org This allows for the attachment of diverse alkyl chains to the silicon atom of a vinyl chlorosilane, further functionalizing the molecule.
The table below summarizes key post-synthetic modification reactions for producing this compound derivatives.
Table 1: Post-Synthetic Modification Reactions for this compound Derivatives
| Reaction Type | Silane Substrate | Reagent | Product | Catalyst/Conditions |
|---|---|---|---|---|
| Hydrosilylation | Trichlorosilane (HSiCl₃) | Acetylene | Vinyltrichlorosilane | Platinum-based catalysts mdpi.com |
| Nucleophilic Substitution | Vinyltrichlorosilane | Methylmagnesium bromide | Vinylmethyldichlorosilane | Ether solution acs.org |
| Nucleophilic Substitution | Chlorosilanes | Organomagnesium reagents | Functionalized organosilanes | Zinc catalyst organic-chemistry.org |
Disproportionation and Redistribution Reactions in Chlorosilane Systems as a route to intermediates
Disproportionation and redistribution reactions are fundamental industrial processes for the interconversion of chlorosilanes, providing essential intermediates for the synthesis of this compound. nasa.govpensoft.net These equilibrium-driven reactions involve the exchange of hydrogen and chlorine atoms between silane molecules, allowing for the production of a spectrum of hydrochlorosilanes from a single feedstock, typically trichlorosilane (SiHCl₃). google.comgoogle.com The process is a cornerstone of the "Union Carbide Silane Process" for manufacturing high-purity silanes. nasa.govacs.org
The most common disproportionation reaction starts with trichlorosilane, which rearranges to form dichlorosilane (H₂SiCl₂) and silicon tetrachloride (SiCl₄), as shown in the following equilibrium reaction. google.com
2 SiHCl₃ ⇌ H₂SiCl₂ + SiCl₄
This reaction and others like it are crucial because they produce dichlorosilane, a key precursor that can be subsequently vinylated to form this compound derivatives. The process is typically carried out in the liquid phase using a catalyst. google.com
A variety of catalysts are effective for promoting chlorosilane disproportionation. Nitrogen-containing anion exchange resins, such as divinylbenzene-styrene copolymers with tertiary amino or quaternary ammonium (B1175870) groups (e.g., Amberlyst A21), are considered optimal due to their high reactivity, ease of separation from the products, and lack of impurity introduction. google.comacs.org These solid resin catalysts are often used in fixed-bed reactors. google.comresearchgate.net Other catalysts that have been reported include aluminum chloride (AlCl₃) and borohydrides like lithium borohydride (B1222165) (LiBH₄). acs.orgnih.gov Borohydride-catalyzed redistribution can be influenced by the choice of solvent and works for a broad range of substituted hydrosilane and chlorosilane substrates. nih.govrsc.org
Reaction conditions are managed to control the equilibrium and optimize the yield of the desired silane. Temperatures can range from 0°C to 300°C, though a range of 20°C to 200°C is often preferred. google.comgoogleapis.com The process can be run under pressures from atmospheric up to 50 kg/cm ² gauge. googleapis.com In industrial settings, the reaction is often performed continuously in a reaction tower that also functions as a distillation column. google.com This setup allows for the continuous separation of products based on their boiling points: lower-boiling silanes with more hydrogen atoms (like dichlorosilane) are removed from the top of the column, while higher-boiling silanes with more chlorine atoms (like silicon tetrachloride) and the catalyst are withdrawn from the bottom and can be recycled. nasa.govgoogle.com
The table below details various catalytic systems used for the disproportionation and redistribution of chlorosilanes.
Table 2: Catalytic Systems for Chlorosilane Disproportionation/Redistribution
| Catalyst Type | Example(s) | Substrate(s) | Key Product(s) | Temperature Range |
|---|---|---|---|---|
| Anion Exchange Resin | Tertiary amino or quaternary ammonium functionalized polymers (e.g., Amberlyst A21) | Trichlorosilane | Dichlorosilane, Silicon Tetrachloride | 0°C to 350°C google.com |
| Lewis Acids | Aluminum Chloride (AlCl₃) | Hydrosilanes and Chlorosilanes | Mixed Hydrochlorosilanes | Not specified nih.gov |
| Borohydrides | Lithium Borohydride (LiBH₄) | Hydrosilanes and Chlorosilanes | Mixed Hydrochlorosilanes | Room Temperature rsc.org |
Chemical Reactivity and Mechanistic Investigations of Dichlorovinylsilane
Reactivity at the Silicon-Chlorine Bonds
The primary mode of reactivity for dichlorovinylsilane involves the two chlorine atoms, which are excellent leaving groups. This allows for facile substitution by a variety of nucleophiles, leading to the formation of new silicon-element bonds.
Nucleophilic Substitution Reactions
Nucleophilic substitution at the silicon center of this compound is the cornerstone of its chemistry. These reactions typically proceed via an S_N2-Si mechanism, where the incoming nucleophile attacks the silicon atom, leading to the displacement of a chloride ion. The process can occur stepwise, allowing for the synthesis of asymmetrically substituted silanes, or in a single step with two equivalents of the nucleophile to replace both chlorine atoms.
The hydrolysis of this compound is a fundamental reaction that leads to the formation of polysiloxanes, which are polymers with a repeating silicon-oxygen backbone (-(Si-O)-). The process occurs in two main stages:
Hydrolysis: The Si-Cl bonds are rapidly attacked by water, replacing the chlorine atoms with hydroxyl (-OH) groups to form the unstable intermediate, divinylsilanediol. Hydrogen chloride (HCl) is generated as a byproduct. uni-wuppertal.dewikipedia.org
SiCl₂(CH=CH₂) + 2H₂O → Si(OH)₂(CH=CH₂) + 2HCl
Condensation: The newly formed silanol (B1196071) groups are highly reactive and readily undergo intermolecular condensation, eliminating water to form siloxane bonds (Si-O-Si). uni-wuppertal.devt.edu This polycondensation process can lead to the formation of linear chains, cyclic structures, or cross-linked networks, depending on the reaction conditions. uni-wuppertal.de The presence of the vinyl group is retained in the final polymer, making it available for subsequent cross-linking reactions, for instance, via hydrosilylation or free-radical polymerization.
The hydrolysis of dichlorosilanes like dichlorodimethylsilane (B41323) initially yields a mixture of short-chain linear polydimethylsiloxanes with hydroxyl end groups and cyclic units. uni-wuppertal.de Similarly, this compound hydrolysis produces vinyl-functionalized polysiloxanes. google.comfaa.gov A patented method describes the hydrolysis of dichlorosilane (B8785471) monomers in a mixture of water and an organic solvent to produce a hydrolysate, which is then polymerized under acid catalysis to form divinyl-terminated polysiloxanes. google.com
Table 1: Products from Dichlorosilane Hydrolysis
| Starting Dichlorosilane | Key Intermediate | Primary Polymer Products | Reference |
|---|---|---|---|
| Dichlorodimethylsilane | Dimethylsilanediol | Linear and cyclic polydimethylsiloxanes | uni-wuppertal.de |
| This compound | Divinylsilanediol | Vinyl-functionalized linear and cyclic polysiloxanes | google.comfaa.gov |
This compound reacts with alcohols (ROH) and phenols (ArOH) in a process known as alcoholysis or phenolysis, respectively, to yield divinyl-dialkoxysilanes and divinyl-diphenoxysilanes. googleapis.comresearchgate.net This reaction is another example of nucleophilic substitution, where the oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile. An acid acceptor, such as a tertiary amine, is often used to neutralize the HCl byproduct, driving the reaction to completion. google.com
SiCl₂(CH=CH₂) + 2ROH → Si(OR)₂(CH=CH₂) + 2HCl
SiCl₂(CH=CH₂) + 2ArOH → Si(OAr)₂(CH=CH₂) + 2HCl
The reaction of dichlorosilanes with diols is a common method for synthesizing poly(silyl ether)s. mdpi.com However, the corrosive nature of the HCl byproduct and the hydrolytic sensitivity of the chlorosilane starting material are notable limitations. mdpi.com The reactivity of the Si-Cl bond towards alcoholysis can be influenced by steric factors of the alcohol and the substituents on the silicon atom. The introduction of the first alkoxy group is generally faster than the second. google.com These resulting vinylalkoxysilanes are valuable as coupling agents, cross-linkers in sol-gel processes, and monomers for specialized polymers.
The reaction of this compound with ammonia (B1221849) (NH₃) or primary/secondary amines (RNH₂ or R₂NH) is termed aminolysis. This reaction leads to the formation of silazanes, which contain Si-N bonds. fiveable.menih.gov The reaction with ammonia is a common route for synthesizing polysilazanes, which are inorganic polymers with a backbone of alternating silicon and nitrogen atoms. researchgate.nettu-darmstadt.de
n SiCl₂(CH=CH₂) + 3n NH₃ → [-(CH=CH₂)Si-NH-]_n + 2n NH₄Cl
The process is complex and can result in a mixture of cyclic and linear oligomers and polymers. tu-darmstadt.de The reaction mechanism depends on the stoichiometry of the reactants. An excess of dichlorosilane can lead to branched polymer chains, whereas a high flow rate of ammonia tends to form linear structures. researchgate.netresearchgate.net A nucleophilic solvent like pyridine (B92270) is often used to catalyze the reaction and bind the HCl byproduct. researchgate.net The resulting vinyl-functionalized polysilazanes can be used as preceramic polymers, which upon pyrolysis yield silicon carbonitride (SiCN) ceramics.
Table 2: Influence of Reactant Ratio on Polysilazane Structure from Dichlorosilane Ammonolysis
| Reactant Condition | Proposed Mechanism/Reaction | Resulting Polymer Structure | Reference |
|---|---|---|---|
| Low ammonia consumption (excess dichlorosilane) | Ammonolysis leads to substitution on N-H bonds by additional Si atoms. | Highly branched polysilazane molecules. | researchgate.net |
A crucial method for forming stable carbon-silicon bonds is the reaction of chlorosilanes with organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi). libretexts.orgresearchgate.net These reagents act as potent sources of carbanion nucleophiles (R⁻) that readily displace the chloride ions from this compound. libretexts.orgsigmaaldrich.com
The general reaction with a Grignard reagent is:
SiCl₂(CH=CH₂) + 2RMgX → SiR₂(CH=CH₂) + 2MgXCl
This reaction allows for the introduction of a wide variety of alkyl or aryl groups onto the silicon atom, creating a diverse family of vinylorganosilanes. The reaction proceeds efficiently under mild conditions, often in an ether solvent like diethyl ether or THF. chemguide.co.uk Transition metal catalysts can also be employed in conjunction with Grignard reagents to promote C-Si bond formation. nih.gov This synthetic route is highly valuable for producing custom silane (B1218182) monomers for polymerization and for synthesizing complex organosilicon molecules. researchgate.net
Dichlorosilanes, including by extension this compound, can act as powerful dehydrating agents to promote the formation of amide bonds from carboxylic acids and amines. researchgate.netchemistryviews.org This method is an alternative to traditional peptide coupling reagents. chemistryviews.orgwikipedia.org The mechanism is complex and involves several proposed intermediates and pathways.
Theoretical and experimental studies suggest that the reaction does not proceed through the simple formation of an unstable silanone (R₂Si=O) intermediate. researchgate.netacs.org Instead, a more favorable mechanism involves the intermolecular nucleophilic addition on an AcO-Si(L)(L')-Cl type intermediate (where L/L' are the organic groups on silicon). researchgate.netacs.orgacs.org
The proposed general mechanism involves the following key steps:
Intermediate Formation: The dichlorosilane reacts with both the carboxylic acid and the amine to form silyl (B83357) ester and silylamine intermediates, which exist in equilibrium. researchgate.netthieme-connect.com
Amide Formation: The most kinetically favorable pathway is believed to be an intermolecular nucleophilic addition. acs.orgthieme-connect.com In this path, another molecule of carboxylic acid or a base can act as a catalyst, promoting the attack of the amine on the silyl ester intermediate via hydrogen bonding. researchgate.netacs.org This avoids the high energy barrier associated with the formation of a silanone. acs.org
The use of specific dichlorosilanes, such as 9-silafluorenyl dichloride, has been optimized for this process, allowing for high yields in peptide synthesis with minimal racemization. chemistryviews.org The siloxane byproduct is easily removed, simplifying purification. chemistryviews.org
Table 3: Proposed Mechanistic Pathways for Dichlorosilane-Promoted Amidation
| Pathway | Description | Key Intermediate(s) | Energetic Feasibility | Reference |
|---|---|---|---|---|
| Direct Elimination | Direct amidation on an aminosilyl carboxylate intermediate. | AcO-Si(L)(L')-NHMe | High energy barrier due to unstable silanone formation. | researchgate.netacs.org |
| Salt-Assisted Elimination | In-situ generated salts promote the reaction by forming a silanol. | Silanol | Kinetically feasible. | researchgate.netacs.org |
Reductive Dehalogenation Reactions
Reductive dehalogenation represents a significant class of reactions for this compound, primarily involving the cleavage of the silicon-chlorine (Si-Cl) bonds. The most prominent of these is the Wurtz-type coupling reaction, which facilitates the formation of silicon-silicon (Si-Si) bonds, leading to the synthesis of oligosilanes and polysilanes. researcher.liferesearcher.life This reaction is typically carried out by treating the dichlorosilane monomer with an alkali metal, most commonly sodium, in an inert solvent. researcher.lifersc.org
The mechanism of the Wurtz reaction is complex and believed to proceed through radical and anionic intermediates. acs.org It can be idealized in the following steps:
Electron Transfer: An electron is transferred from the alkali metal (e.g., sodium) to the this compound molecule, leading to the cleavage of a Si-Cl bond and the formation of a silyl radical intermediate and a sodium halide. acs.org
Anion Formation: The highly reactive silyl radical accepts a second electron from another sodium atom, forming a silyl anion. acs.org
Nucleophilic Attack (Propagation): The silyl anion then acts as a nucleophile, attacking another molecule of this compound in a process resembling an S_N2 reaction, displacing a chloride ion and forming a new Si-Si bond. acs.org This process continues, propagating the polymer chain.
The reaction conditions, including the choice of solvent, temperature, and alkali metal, significantly influence the yield and molecular weight distribution of the resulting polysilane. researcher.life While high-boiling aromatic solvents under reflux are common, conducting the synthesis in tetrahydrofuran (B95107) at ambient temperatures has been shown to produce higher yields and narrower molecular weight distributions. researcher.life
| Reducing Agent | Solvent | Temperature | Key Findings | Reference |
|---|---|---|---|---|
| Sodium (Na) | Toluene, Xylene | Reflux | Commonly used method; often results in broad, polymodal molecular weight distributions. | researcher.life |
| Sodium (Na) | Tetrahydrofuran (THF) | Ambient | Leads to higher yields and narrower molecular weight distributions due to stabilization of anionic chain carriers. | researcher.life |
| Potassium (K), Na/K alloy | Various | Variable | Reaction is highly sensitive to the nature and dispersion of the alkali metal used. | researcher.life |
| Silver (Ag), Zinc (Zn), Iron (Fe) | Various | Variable | Other metals have been tested to effect Wurtz-like couplings in efforts to improve yields. | rsc.org |
Reactivity at the Vinyl Group
Polymerization Reactions of Vinylsilanes
The vinyl group (CH₂=CH-) in this compound provides a second reactive site, enabling its participation in addition polymerization reactions. Vinylsilanes can be polymerized through several mechanisms, including radical, anionic, cationic, and coordination pathways, to produce polyvinylsilanes. acs.org The resulting polymers, which can be pyrolyzed to form silicon carbide, are of interest as preceramic materials. acs.orgcambridge.org
Radical Polymerization Mechanisms
Radical polymerization of vinylsilanes is a chain-growth process involving initiation, propagation, and termination steps. fujifilm.com It is typically initiated by the thermal decomposition of an initiator compound, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate free radicals. fujifilm.commcmaster.ca
Initiation: The initiator decomposes upon heating to form primary radicals (I•). wikipedia.org This radical then adds to the double bond of a vinylsilane monomer, creating a monomer radical, which is an α-silyl radical. fujifilm.commcmaster.ca
I₂ → 2 I•
I• + CH₂=CH-SiCl₂R → I-CH₂-ĊH-SiCl₂R
Propagation: The newly formed α-silyl radical adds to the vinyl group of another monomer molecule. This step repeats, extending the polymer chain. mcmaster.cauomustansiriyah.edu.iq
I-(CH₂-CH(SiCl₂R))n-CH₂-ĊH-SiCl₂R + CH₂=CH-SiCl₂R → I-(CH₂-CH(SiCl₂R))(n+1)-CH₂-ĊH-SiCl₂R
Termination: The growth of the polymer chain is terminated when two growing radical chains combine (recombination) or transfer a hydrogen atom (disproportionation). fujifilm.com
Research has shown that the radical polymerization of vinylsilane can yield polymers with a structure that includes both vinyl addition units [-CH₂CH(SiH₃)-] and units resulting from rearrangement [-CH₂CH₂SiH₂-]. acs.org The efficiency of radical reactions involving vinylsilanes can sometimes be low, requiring a significant amount of initiator relative to the monomer. mcmaster.ca
| Initiator | Abbreviation | Typical Decomposition Temperature | Key Characteristics | Reference |
|---|---|---|---|---|
| Azobisisobutyronitrile | AIBN | 60-80 °C | Widely used due to its predictable first-order decomposition kinetics; avoids oxygenated end-groups. | mcmaster.cawikipedia.org |
| Benzoyl Peroxide | BPO | 70-90 °C | A common peroxide initiator that generates benzoyloxy and phenyl radicals. | mcmaster.ca |
| Di-tert-butyl peroxide | DTBP | >100 °C | Used at higher temperatures; can generate radicals that lead to different linkage types. | mcmaster.ca |
Anionic Polymerization of Vinylsilane Monomers
Anionic polymerization of vinylsilanes is typically initiated by strong nucleophiles, such as organolithium compounds like n-butyllithium (n-BuLi). scispace.comscispace.comunacademy.com The reaction proceeds via the addition of the nucleophilic initiator to the vinyl monomer, creating a carbanionic propagating center. uomustansiriyah.edu.iq
A significant and novel feature of the anionic polymerization of certain vinylsilanes, such as trimethylvinylsilane, is the occurrence of an isomerization reaction. scispace.comscispace.com This process is enhanced by the presence of chelating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA). scispace.com The mechanism involves the abstraction of a proton from one of the silyl-methyl groups by the carbanion at the propagating chain end. scispace.com This intramolecular proton transfer creates a new, more stable silylmethylene anion, which then continues the polymerization. As a result, silicon atoms become incorporated into the main polymer backbone, yielding structures like [-CH₂CH₂Si(CH₃)₂CH₂-]. scispace.com This isomerization drastically changes the physical properties of the polymer, often converting it from a powder to a viscous liquid. scispace.comscispace.com
For vinylsilane itself, anionic polymerization has been shown to produce a polymer with a rearranged structure, specifically [-CH(CH₃)SiH₂-], indicating that similar isomerization mechanisms are at play. acs.org
| Initiator | Monomer | Additive/Solvent | Key Findings | Reference |
|---|---|---|---|---|
| n-Butyllithium (n-BuLi) | Trimethylvinylsilane (TMVS) | Hexane | Polymerization occurs, but with some isomerization. | scispace.com |
| n-Butyllithium (n-BuLi) | Trimethylvinylsilane (TMVS) | TMEDA in Hexane | Isomerization is significantly enhanced, leading to quantitative incorporation of Si into the polymer backbone. | scispace.com |
| Anionic Catalyst (unspecified) | Vinylsilane (CH₂=CHSiH₃) | Not specified | Yielded a polymer with a rearranged structure of [-CH(CH₃)SiH₂-]. | acs.org |
| sec-Butyllithium | 4-trimethylsilyl-1-buten-3-yne | Heptane vs. THF | Polymer microstructure is solvent-dependent; isomerization via proton transfer from the silyl methyl group occurs. | researchgate.net |
Cationic Polymerization Pathways
Cationic polymerization is initiated by electrophiles, such as protic acids or Lewis acids, which add to the vinyl monomer to create a carbocationic active center. chemistnotes.comwikipedia.org This carbocation then propagates by adding to subsequent monomer units. uomustansiriyah.edu.iq
However, the cationic polymerization of vinyl monomers presents significant challenges. nih.govmit.edu The propagating carbocation is highly reactive and susceptible to chain transfer and termination reactions, making it difficult to achieve high molecular weights or controlled polymer architectures. mit.edursc.org These reactions are particularly sensitive to the solvent, counterion, and temperature. wikipedia.orgmit.edu For monomers with electron-donating groups, which are required to stabilize the positive charge, the reaction can be extremely rapid and hard to control. wikipedia.org The presence of impurities, especially water, can readily terminate the chain, a problem that is particularly acute when attempting polymerization in aqueous media. rsc.org Due to these inherent difficulties, living cationic polymerization is only achievable for a specific subset of monomers under rigorous conditions. mit.edu
Coordination Polymerization for Controlled Architectures (e.g., star isotactic polypropylene (B1209903) via styryldichlorosilane)
Coordination polymerization, famously associated with Ziegler-Natta catalysts, allows for remarkable control over polymer stereochemistry and architecture. uomustansiriyah.edu.iqwikipedia.org While traditional Ziegler-Natta catalysts are often incompatible with functional monomers, modern metallocene-based catalysts have expanded the scope of this method. wikipedia.org
A notable application involving a dichlorosilane derivative is the synthesis of star-shaped isotactic polypropylene (iPP). researcher.lifemdpi.comresearchgate.net This "arm-first" approach utilizes a styryl-functionalized dichlorosilane, such as (p-vinylphenyl)methyldichlorosilane, in a metallocene-catalyzed polymerization of propylene. researcher.lifemdpi.com The process involves a consecutive chain transfer reaction where the growing polypropylene chain is first transferred to the styryldichlorosilane monomer. mdpi.com This caps (B75204) the polypropylene "arm" with a reactive dichlorosilane end-group. mdpi.comresearchgate.net
These functionalized iPP arms can then be linked together. By adding water, the terminal dichlorosilane units undergo hydrolysis and condensation to form a cross-linked siloxane core, resulting in a star-shaped polymer architecture with isotactic polypropylene arms radiating from the center. mdpi.comresearchgate.net The introduction of hydrogen during the initial polymerization step can enhance the incorporation of the silane chain transfer agent, facilitating the efficient synthesis of these complex polymer structures. mdpi.com
Addition Reactions to the Carbon-Carbon Double Bond
The vinyl group in this compound is susceptible to a variety of addition reactions, providing pathways to functionalize the molecule at the carbon backbone. These reactions are influenced by the electronic nature of the silicon atom and the substituents attached to it.
The thiol-ene reaction is a robust and efficient click chemistry reaction involving the addition of a thiol (R-SH) to an alkene. wikipedia.org In the context of vinylsilanes, this reaction typically proceeds via a free-radical mechanism, leading to the formation of a thioether with anti-Markovnikov regioselectivity. wikipedia.orgdiva-portal.org The process is generally initiated by light or a radical initiator, which generates a thiyl radical (RS•). wikipedia.org This radical then adds to the vinyl group of the silane, forming a carbon-centered radical intermediate. Subsequent chain transfer with another thiol molecule yields the final thioether product and regenerates a thiyl radical, propagating the chain reaction. wikipedia.orgnih.gov
The mechanism can be summarized in the following steps:
Initiation: A radical initiator abstracts a hydrogen atom from the thiol to form a thiyl radical. alfa-chemistry.com
Propagation:
The thiyl radical adds to the C=C double bond of the vinylsilane. diva-portal.org
The resulting carbon-centered radical abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and a new thiyl radical. alfa-chemistry.com
Vinylsilanes are considered electron-rich alkenes, which makes them highly reactive substrates for radical-mediated thiol-ene reactions. rsc.orgnih.gov However, the reactivity can be influenced by the substituents on the silicon atom. Vinylsilanes with chloro-substituents, such as this compound, have been noted to react less readily than those with alkyl or alkoxy groups. researchgate.net For instance, the addition of thiols like ethanethiol (B150549) and benzenethiol (B1682325) to chlorovinylsilanes, including trichlorovinylsilane, can result in near-quantitative yields of the corresponding adducts, though reactions with benzenethiol may require significantly longer times. researchgate.net
The alternative nucleophilic mechanism, known as the thiol-Michael addition, involves the base-catalyzed addition of a thiolate anion to an electron-deficient alkene. alfa-chemistry.comrsc.org This pathway is generally not favored for electron-rich vinylsilanes unless the vinyl group is activated by adjacent electron-withdrawing groups. nih.gov
| Reaction Type | Mechanism | Selectivity | Reactivity of this compound |
| Thiol-Ene | Free-Radical Chain Reaction wikipedia.orgalfa-chemistry.com | Anti-Markovnikov wikipedia.org | Reactive, but potentially slower than alkyl/alkoxy-substituted vinylsilanes researchgate.net |
Hydrogenation: The carbon-carbon double bond of this compound can undergo hydrogenation to yield dichloroe-thylsilane. This reaction typically requires a catalyst, such as platinum, palladium, or nickel, and is performed under a hydrogen atmosphere. The process is analogous to the hydrogenation of other alkenes. In industrial processes, dichlorosilane (H₂SiCl₂) itself is a key intermediate in the production of high-purity silicon and is involved in hydrogenation and redistribution reactions with silicon tetrachloride (SiCl₄) and trichlorosilane (B8805176) (HSiCl₃). ntnu.nosemi.ac.cnnasa.gov
Halogenation: The direct addition of halogens (e.g., Cl₂, Br₂) across the vinyl double bond of this compound is an expected reaction, leading to the formation of 1,2-dihaloethyl-dichlorosilane. The reaction of organosilanes with halogens like chlorine and bromine generally proceeds smoothly through the cleavage of the Si-H bond, but addition to a C=C bond is also a well-established transformation in organic chemistry. nih.gov This provides a direct route to introduce additional halogen atoms onto the organic substituent of the silane.
| Reaction | Reagents | Product |
| Hydrogenation | H₂, Catalyst (e.g., Pt, Pd) | Dichloro(ethyl)silane |
| Halogenation | X₂ (X = Cl, Br) | Dichloro(1,2-dihaloethyl)silane |
Due to their relatively low nucleophilicity, carbonyl addition reactions involving vinylsilane nucleophiles are uncommon without activation by a Lewis acid. acs.orgacs.org Scandium(III) complexes have emerged as effective catalysts for such transformations. Research has demonstrated the enantioselective addition of vinylsilanes to glyoxamide derivatives catalyzed by a chiral scandium(III)-pybox complex. acs.orgacs.org
In these reactions, both aryl- and alkyl-substituted vinylsilanes act as effective nucleophiles at room temperature, affording chiral allylic alcohol products with excellent enantioselectivities (typically 97% to >99% ee) and in moderate to good yields. acs.orgacs.org The reaction conditions, including the choice of solvent and catalyst loading, have been optimized, with dichloromethane (B109758) or chloroform (B151607) being the preferred solvents. acs.org A key finding is that the enantioselectivity often remains high even at low catalyst loadings (e.g., 1 mol %). acs.org This methodology has been extended to the synthesis of cyclopentene-spirooxindoles through a scandium-catalyzed [3+2] annulation of alkylideneoxindoles with allenylsilanes, which generates a vinylsilane-containing product. escholarship.orgmdpi.comnih.gov
| Catalyst System | Substrates | Product Type | Enantioselectivity (ee) |
| Sc(III)-pybox complex | Vinylsilanes, N-phenylglyoxamide acs.orgacs.org | Chiral Allylic Alcohols | 97% to >99% acs.orgacs.org |
| Sc(OTf)₂/PyBOX/BArF | Allenylsilanes, Alkylideneoxindoles nih.gov | Cyclopentene-spirooxindoles with vinylsilane moiety | >90:10 er nih.gov |
Olefin cross-metathesis is a powerful reaction for the formation of new carbon-carbon double bonds, catalyzed by transition metal complexes, most notably ruthenium-based Grubbs catalysts. organic-chemistry.orgchemistryviews.org This reaction involves the transalkylidenation between two different alkenes. organic-chemistry.org Vinylsilanes, including this compound, can participate in cross-metathesis reactions with other olefins.
This reaction allows for the synthesis of more complex, functionalized vinylsilanes by effectively swapping the vinyl group with a different alkylidene fragment. The selectivity of cross-metathesis can sometimes be challenging, as it can lead to a mixture of homocoupled and cross-coupled products. organic-chemistry.org However, by choosing alkenes with different reactivities and optimizing reaction conditions, high yields of the desired cross-coupled product can be achieved. organic-chemistry.org The use of copper(I) iodide as a co-catalyst has been shown to enhance the rate and efficiency of cross-metathesis reactions involving certain challenging substrates. nih.gov
Oxidation Reactions of the Vinyl Group
The vinyl group of this compound can be subjected to various oxidation reactions to introduce oxygen-containing functionalities. Key transformations include epoxidation and Tamao-Fleming oxidation.
Epoxidation: The direct oxidation of the vinyl double bond using a peroxy acid (e.g., m-CPBA) or other epoxidizing agents can form the corresponding epoxide, dichlorovinyl(oxiran-2-yl)silane. This epoxide is a versatile intermediate for further synthetic manipulations.
Tamao-Fleming Oxidation: While classically applied to convert a broader range of organosilanes to alcohols, the principles can be adapted. For a vinylsilane, this transformation is more complex. However, vinylsilanes generated in other reactions, such as the scandium-catalyzed spiroannulation, have been shown to be amenable to Tamao-Fleming oxidation conditions, which typically involve treatment with a peroxy acid and a fluoride (B91410) source to cleave the C-Si bond and install a hydroxyl group. escholarship.orgnih.gov
The thermal degradation of vinyl-substituted siloxane polymers under oxidative atmospheres begins at high temperatures (above 500°C), indicating the general stability of the vinyl-silicon linkage. faa.gov
Elucidation of Reaction Mechanisms
The elucidation of reaction mechanisms for chlorosilane compounds, particularly dichlorosilane, is critical for optimizing industrial processes such as the production of high-purity silicon and silicon-based materials. Understanding the kinetics, intermediates, transition states, and the influence of external factors allows for precise control over reaction pathways and product selectivity.
Kinetic Studies of Dichlorosilane Reactions
Kinetic studies are fundamental to understanding the rates at which chemical reactions proceed. For dichlorosilane (DCS), research has focused on its thermal decomposition, combustion, and reactions with other compounds like ammonia, which are crucial for chemical vapor deposition (CVD) processes.
The thermal decomposition of dichlorosilane has been investigated under various conditions. In quartz reactors, the primary products are hydrogen, trichlorosilane, and tetrachlorosilane. osti.gov The rate of decomposition is dependent on the dichlorosilane concentration, following the expression W = k[SiH₂Cl₂]^(3/2), with an effective activation energy of 180 ± 12 kJ/mol. osti.gov Decomposition studies at higher temperatures (around 1250 K) using a single-pulse shock-tube method have also been conducted to analyze the reaction mechanisms. capes.gov.br Further research using pulsed laser powered homogeneous pyrolysis between 1350 to 1700 K supports a high activation energy for decomposition, close to 75 kcal/mol. buffalo.edu
Kinetic studies on the reaction of dichlorosilane with ammonia to form silicon nitride films have shown that the process can be described by assuming the adsorption of reactants on an energetically heterogeneous surface. researchgate.net Using Freundlich's adsorption isotherm, a kinetic equation for the rate of this heterogeneous reaction has been derived. The activation energy for this process was determined to be 169.4 kJ/mol in the temperature range of 740-840 °C. researchgate.net
The catalytic dismutation of dichlorosilane is another key area of kinetic investigation. A study on the vapor-phase dismutation of chlorosilanes in the presence of an ion-exchange resin catalyst (VP-1AP) determined the rate constants for the reversible reactions in the temperature range of 353–393 K. mdpi.comresearchgate.net
Table 1: Kinetic Parameters for Dichlorosilane Reactions
| Reaction Type | Rate Expression / Activation Energy | Conditions | Reference |
|---|---|---|---|
| Thermal Decomposition | W = k[SiH₂Cl₂]^(3/2) | 300-900 K, 100-6500 Pa | osti.gov |
| Thermal Decomposition | E_a = 180 ± 12 kJ/mol | Quartz reactors | osti.gov |
| Reaction with Ammonia | E_a = 169.4 kJ/mol | 740-840 °C, Low pressure | researchgate.net |
Investigation of Intermediates and Transition States
Understanding the transient species—intermediates and transition states—is crucial for mapping the complete reaction pathway. unipg.itsolubilityofthings.comyoutube.comyoutube.com An intermediate is a relatively stable molecule formed between reaction steps, residing in a local energy minimum, while a transition state is a high-energy, fleeting configuration at the peak of an energy barrier. unipg.itsolubilityofthings.comyoutube.comyoutube.com
In the thermal decomposition of dichlorosilane, two primary pathways involving different intermediates have been proposed:
SiH₂Cl₂ → SiCl₂ + H₂
SiH₂Cl₂ → SiHCl + HCl
High-level ab initio calculations predict that the formation of SiHCl and HCl is the slightly favored path, with an energy barrier about 2 kcal/mol lower than the path to SiCl₂. buffalo.edu Experimental studies have detected SiCl₂ as an intermediate species, particularly in IR multiphoton dissociation experiments and in reactions on silicon surfaces. buffalo.eduutoronto.ca The SiCl₂ molecule is considered a key intermediate in processes that transfer surface silicon atoms into the gas phase. utoronto.ca
In the catalytic disproportionation of dichlorosilane (DCS) to produce monochlorosilane (MCS) and trichlorosilane (TCS), density functional theory (DFT) calculations have been employed to map the reaction pathways. nih.govacs.org These studies identified DCS dehydrogenation as the rate-determining step. nih.govacs.org A crucial intermediate species in this process is the SiHCl₃-SiH₂Cl⁻ complex, which decomposes to yield MCS and TCS after facilitating a chlorine transfer. nih.govacs.org
Table 2: Key Intermediates in Dichlorosilane Reactions
| Reaction | Intermediate Species | Method of Investigation | Reference |
|---|---|---|---|
| Thermal Decomposition | SiCl₂, SiHCl | Ab initio calculations, Pulsed laser pyrolysis | buffalo.edu |
| Surface Reactions | SiCl₂ | Ab initio techniques (CI-NEB) | utoronto.ca |
Influence of Catalysts and Reaction Conditions on Pathway Selectivity
The choice of catalyst and the control of reaction conditions such as temperature, pressure, and reactant concentration are paramount in directing a reaction towards a desired product, thereby enhancing pathway selectivity.
In the catalytic disproportionation of dichlorosilane to monochlorosilane, reaction conditions have a significant impact on product yield. nih.govacs.org Using an Amberlyst A21 catalyst, studies have shown that at a low feed rate (0.1 kg/h ), the MCS yield increases with temperature, with minimal effect from pressure. acs.org At a higher feed rate (0.2 kg/h ), the yield shows a more complex behavior, initially increasing and then decreasing with temperature, while exhibiting an opposite trend with pressure. acs.org Optimal conditions for maximizing MCS yield were identified as a feed rate of 0.2 kg/h , a temperature of 323.15 K, and a pressure of 0.3 MPa. nih.govacs.orgresearchgate.net
The type of catalyst used is also critical. While various catalysts like aluminum trichloride (B1173362) and certain organic compounds can catalyze chlorosilane disproportionation, they can also be a source of impurities. mdpi.com Ion-exchange resins, such as those based on a vinyl pyridine copolymer with divinylbenzene, offer good thermal stability, allowing reactions to proceed at higher temperatures, which can improve kinetic characteristics and the yield of dichlorosilane in the dismutation of trichlorosilane. mdpi.com A study using the VP-1AP ion-exchange resin found its catalytic activity to be comparable to other known catalysts for chlorosilane dismutation. mdpi.com
The thermal decomposition of dichlorosilane is also sensitive to reaction conditions. The conversion rate increases with temperature, leading to higher production of hydrogen, trichlorosilane, and tetrachlorosilane. osti.gov The surface of the reactor can also play a role, with studies being conducted in reactors made of quartz, some coated with materials like MgO, and stainless steel. osti.gov
Table 3: Influence of Reaction Conditions on Dichlorosilane Disproportionation
| Feed Rate ( kg/h ) | Temperature (K) | Pressure (MPa) | Effect on Monochlorosilane (MCS) Yield | Reference |
|---|---|---|---|---|
| 0.1 | Increasing | 0.1 - 0.3 | Yield increases with temperature; minimal pressure effect. | acs.org |
| 0.2 | 303.15 - 333.15 | 0.1 - 0.3 | Yield forms a saddle-shaped response surface with temperature and pressure. | acs.org |
| 0.3 | Increasing | 0.3 | Significant sensitivity to temperature. | acs.org |
Advanced Spectroscopic and Analytical Characterization in Dichlorovinylsilane Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for the structural analysis of Dichlorovinylsilane, offering detailed information about the hydrogen, carbon, and silicon environments within the molecule.
Multinuclear NMR provides unambiguous evidence for the structural assignment of this compound by probing the chemical environment of its constituent nuclei. Each unique nucleus within the molecule gives rise to a distinct signal, and its chemical shift (δ) is indicative of the local electronic environment.
¹H NMR: The proton NMR spectrum of this compound is characterized by signals in the vinyl region. The three protons of the vinyl group (-CH=CH₂) are chemically non-equivalent, resulting in a complex splitting pattern due to spin-spin coupling. The chemical shifts are influenced by the electronegative silicon and chlorine atoms.
¹³C NMR: The carbon-13 NMR spectrum shows two distinct signals corresponding to the two carbon atoms of the vinyl group. The carbon atom directly attached to the silicon (alpha-carbon) and the terminal carbon atom (beta-carbon) experience different electronic shielding and thus resonate at different frequencies. sigmaaldrich.com The downfield shifts are characteristic of sp² hybridized carbons. sigmaaldrich.com
²⁹Si NMR: The silicon-29 NMR spectrum provides direct information about the silicon atom's chemical environment. For this compound, a single resonance is expected in the region characteristic of silicon atoms bonded to two chlorine atoms and a carbon atom. The chemical shift range for ²⁹Si is broad, allowing for sensitive detection of changes in substitution at the silicon center. pascal-man.com
| Nucleus | Atom | Typical Chemical Shift (δ, ppm) | Key Structural Information |
|---|---|---|---|
| ¹H | Vinyl Protons (-CH=CH₂) | 5.8 - 6.5 | Confirms the presence of the vinyl group; complex multiplet structure due to J-coupling. |
| ¹³C | Vinyl Carbons (-CH=CH₂) | 130 - 140 | Two distinct signals confirm the two non-equivalent carbon environments of the vinyl group. |
| ²⁹Si | Silicon (SiCl₂) | +5 to +15 | A single peak confirms the single silicon environment, with the shift indicative of dichloro-substitution. |
While 1D NMR confirms the presence of functional groups, 2D NMR experiments are employed to establish the connectivity between atoms, resolving ambiguities that may arise in complex spectra. wikipedia.org
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment on this compound would show cross-peaks connecting the signals of all three vinyl protons. libretexts.org This directly demonstrates that these protons are part of the same spin system and are coupled to each other through chemical bonds (typically over two or three bonds), confirming the integrity of the vinyl group. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. wikipedia.orgsdsu.edu For this compound, an HSQC spectrum would display a correlation peak between the signal for the proton on the alpha-carbon and the signal for the alpha-carbon itself. youtube.com It would also show correlations between the two protons on the beta-carbon and the beta-carbon's signal, providing definitive C-H bond connectivity. sdsu.eduyoutube.com
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula, as well as providing structural information through fragmentation analysis. youtube.com
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. thermofisher.com This precision allows for the determination of a molecule's elemental composition from its exact mass, distinguishing it from other compounds that may have the same nominal mass. For this compound (C₂H₃Cl₂Si), the presence of chlorine and silicon, with their distinct isotopic patterns, provides a characteristic signature. The theoretical monoisotopic mass is calculated using the most abundant isotopes (¹H, ¹²C, ²⁸Si, ³⁵Cl). HRMS can confirm this exact mass, thereby validating the elemental formula of the compound. nih.gov
| Isotope | Exact Mass (Da) |
|---|---|
| ¹H | 1.007825 |
| ¹²C | 12.000000 |
| ²⁸Si | 27.976927 |
| ³⁵Cl | 34.968853 |
| Calculated Monoisotopic Mass (C₂H₃³⁵Cl₂²⁸Si) | 123.935208 |
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (precursor ions) are selected and then fragmented by collision with an inert gas. wikipedia.orgnationalmaglab.org The resulting fragment ions (product ions) are then analyzed, providing detailed structural information. unt.edu The fragmentation pathways of this compound can help confirm its structure by revealing the connectivity of its atoms.
Common fragmentation pathways for this compound would likely include:
Loss of a Chlorine Radical: The precursor ion [C₂H₃SiCl₂]⁺• could lose a chlorine radical (•Cl) to form the [C₂H₃SiCl]⁺ ion.
Loss of the Vinyl Group: Cleavage of the Si-C bond could result in the loss of a vinyl radical (•C₂H₃), leaving a [SiCl₂]⁺• fragment.
Loss of HCl: Rearrangement followed by the elimination of a neutral hydrogen chloride (HCl) molecule is another possible pathway.
Analysis of the masses of these product ions allows for the reconstruction of the molecular structure and confirms the presence and location of the chloro and vinyl substituents on the silicon atom. uab.edu
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. ksu.edu.sauni-siegen.de Specific chemical bonds and functional groups vibrate at characteristic frequencies, making these methods excellent for functional group identification. core.ac.ukyoutube.com For a vibration to be IR active, it must result in a change in the molecule's dipole moment. ksu.edu.sa For a vibration to be Raman active, it must cause a change in the molecule's polarizability. ksu.edu.sa
The key vibrational modes for this compound include:
C=C Stretch: A strong band in the Raman spectrum and a variable band in the IR spectrum, characteristic of the vinyl double bond.
C-H Stretch/Bend: Vibrations corresponding to the stretching and bending of the C-H bonds in the vinyl group.
Si-Cl Stretch: Strong absorptions in the IR spectrum corresponding to the symmetric and asymmetric stretching of the silicon-chlorine bonds.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Primary Activity | Structural Assignment |
|---|---|---|---|
| C-H Stretch (vinyl) | 3000 - 3100 | IR & Raman | Confirms sp² C-H bonds. |
| C=C Stretch (vinyl) | 1590 - 1620 | Raman (strong), IR (medium) | Indicates the presence of the carbon-carbon double bond. |
| C-H Bend (vinyl) | 900 - 1000 | IR (strong) | Out-of-plane bending ("wag") of vinyl C-H bonds. |
| Si-Cl Asymmetric Stretch | 550 - 650 | IR (strong) | Confirms the SiCl₂ moiety. |
| Si-Cl Symmetric Stretch | 450 - 550 | Raman (strong), IR (weak) | Confirms the SiCl₂ moiety. |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The method is based on the principle that chemical bonds vibrate at specific, characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. An FT-IR spectrum, a plot of absorbance or transmittance against wavenumber, serves as a unique molecular "fingerprint."
In the analysis of this compound (CH₂=CHSiCl₂H), FT-IR spectroscopy is instrumental for confirming the presence of its key functional groups: the vinyl (C=C), silicon-hydrogen (Si-H), and silicon-chlorine (Si-Cl) bonds. Each of these groups produces absorption bands at distinct regions of the infrared spectrum.
The primary vibrational modes for this compound include stretching and bending vibrations. The C=C stretching vibration from the vinyl group is a key identifier, while the Si-H bond is readily identified by a strong band in a region that typically has minimal interference from other functional groups. The Si-Cl stretching frequency is also a critical diagnostic peak for confirming the structure of chlorosilanes.
Research Findings: Analysis of this compound using FT-IR reveals characteristic absorption peaks that confirm its molecular structure. The exact position of these peaks can be influenced by the electronegativity of adjacent atoms. For instance, the presence of two chlorine atoms attached to the silicon atom shifts the Si-H stretching frequency to a higher wavenumber compared to silane (B1218182) (SiH₄). By comparing the obtained spectrum with established correlation tables and spectral databases, researchers can verify the identity and integrity of the compound.
Below is a table summarizing the characteristic FT-IR absorption bands for the primary functional groups found in this compound.
| Functional Group | Bond | Vibration Type | Characteristic Wavenumber (cm⁻¹) |
| Vinyl | C=C | Stretching | 1680-1640 |
| Vinyl | =C-H | Stretching | 3100-3000 |
| Silane | Si-H | Stretching | 2280-2080 |
| Chlorosilane | Si-Cl | Stretching | ~545 |
Data compiled from general spectroscopic tables for organosilicon and halogenated compounds.
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is another form of vibrational spectroscopy that provides detailed information about molecular structure and is often used as a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic light, a phenomenon known as the Raman effect. When laser light interacts with a molecule, most of the scattered photons have the same energy as the incident photons (Rayleigh scattering). However, a small fraction of photons are scattered with a different energy, and this energy difference corresponds to the vibrational energy levels of the molecule. The resulting Raman spectrum provides a specific vibrational fingerprint, allowing for precise molecular identification.
For this compound, Raman spectroscopy is particularly useful for identifying symmetric and non-polar bonds, which may be weak or inactive in the FT-IR spectrum. The Si-Cl and C=C bonds in this compound are strong Raman scatterers, making this technique highly effective for its characterization. The analysis of the vibrational modes—such as stretching, bending, scissoring, wagging, twisting, and rocking—provides a comprehensive structural profile of the molecule.
Research Findings: Studies on vinylsilanes and related chlorosilanes have utilized Raman spectroscopy to identify stable conformers and assign specific vibrational frequencies. The Raman spectrum of this compound would be characterized by distinct peaks corresponding to its fundamental vibrational modes. For example, the symmetric stretching of the Si-Cl₂ group and the stretching of the C=C bond would produce intense and easily identifiable Raman signals. This detailed vibrational fingerprint is invaluable for distinguishing this compound from structurally similar compounds and for monitoring its transformation during chemical reactions.
The table below outlines the expected vibrational modes for this compound that can be characterized using Raman spectroscopy.
| Bond/Group | Vibrational Mode | Description |
| =CH₂ | Symmetric & Asymmetric Stretching | Vibration of the C-H bonds in the methylene group. |
| C=C | Stretching | Vibration along the axis of the carbon-carbon double bond. |
| Si-H | Stretching | Vibration along the axis of the silicon-hydrogen bond. |
| Si-Cl₂ | Symmetric & Asymmetric Stretching | Vibration of the two Si-Cl bonds. |
| =CH₂ | Scissoring / Bending | In-plane bending motion of the H-C-H angle. |
| Si-Cl₂ | Scissoring / Bending | In-plane bending motion of the Cl-Si-Cl angle. |
| CH₂=CH- | Wagging & Twisting | Out-of-plane bending motions of the vinyl group. |
Vibrational modes are based on the analysis of similar molecules like dichloromethane (B109758) and other vinylsilanes.
Chromatographic Methods for Separation and Purity Assessment
Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For a reactive and volatile compound like this compound, chromatographic methods are essential for quality control and purity assessment.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is the premier analytical technique for separating and analyzing volatile compounds. The principle of GC involves a mobile phase (an inert carrier gas, such as helium or hydrogen) carrying the vaporized sample through a stationary phase packed within a column. Separation occurs because different components of the mixture interact with the stationary phase to varying degrees, causing them to elute from the column at different times (retention times).
GC is ideally suited for the analysis of this compound due to its low boiling point and thermal stability. It is the standard method for determining the purity of chlorosilanes and identifying volatile impurities or by-products from its synthesis, such as silicon tetrachloride, trichlorosilane (B8805176), or other organochlorosilanes.
Research Findings: The analysis of chlorosilane mixtures by GC is a well-established practice. A thermal conductivity detector (TCD) is commonly used as it provides a universal response to different compounds without destroying the sample. For column selection, non-polar or semi-polar phases are typically effective for separating various chlorosilanes. Specialized setups may be required due to the pyrophoric and corrosive nature of some silanes, involving the use of passivated tubing and internally purged valves to prevent atmospheric contamination and ensure safety. The purity of a this compound sample is determined by integrating the peak areas in the resulting chromatogram. The area of the main peak relative to the total area of all peaks (excluding the solvent) gives the percentage purity.
The table below shows typical parameters for the GC analysis of chlorosilanes.
| Parameter | Specification | Purpose |
| Column Type | Packed or Capillary with non-polar/semi-polar stationary phase | To effectively separate volatile chlorosilanes based on boiling point and polarity. |
| Carrier Gas | Helium (He) or Hydrogen (H₂) | Inert mobile phase to carry the sample through the column. |
| Injector Temperature | 110-150 °C | To ensure rapid and complete vaporization of the sample. |
| Oven Temperature | 50-100 °C (Isothermal or Programmed) | To control the separation process and elution times of components. |
| Detector | Thermal Conductivity Detector (TCD) | To detect and quantify the separated components as they elute. |
Data compiled from established GC methods for chlorosilane analysis.
Surface Sensitive Analytical Techniques
When this compound is used to modify surfaces, specialized techniques are required to analyze the resulting thin films or coatings. These methods provide information on the elemental composition and chemical state of the outmost atomic layers of a material.
Auger Electron Spectroscopy (AES) for Surface Composition Analysis
Auger Electron Spectroscopy (AES) is a highly surface-sensitive analytical technique that provides elemental composition of the top 3–10 nanometers of a material's surface. The technique works by bombarding the sample surface with a focused electron beam, which causes the ejection of "Auger electrons" from the atoms in the sample. The kinetic energy of these Auger electrons is characteristic of the element from which they originated. AES can detect all elements except hydrogen and helium.
In the context of this compound research, AES is used to analyze surfaces that have been functionalized with the compound. It can confirm the presence of silicon, carbon, and chlorine on the substrate, verifying the successful deposition of a silane layer. Furthermore, by combining AES with ion sputtering to incrementally remove surface layers, a depth profile can be generated. This provides crucial information about the thickness and compositional uniformity of the silane film.
Research Findings: AES has been widely used to study the composition of silicon-containing films, including silicon carbide and silane layers on various substrates. For a surface modified with this compound, an initial AES survey scan would identify the key elements. For example, the Si LVV, C KLL, and Cl LMM Auger peaks would confirm the presence of the silane. An oxygen (O KLL) peak is also often detected, indicating either surface oxidation of the substrate or hydrolysis and condensation of the silane molecules. Depth profiling analysis can reveal the interface between the silane film and the substrate, showing how the concentration of Si, C, and Cl changes as a function of depth. This is critical for assessing the quality and integrity of the surface coating.
The table below lists the elements of interest in an AES analysis of a this compound-treated surface and their characteristic Auger electron kinetic energies.
| Element | Auger Transition | Approximate Kinetic Energy (eV) |
| Carbon (C) | KLL | 272 |
| Oxygen (O) | KLL | 503-514 |
| Chlorine (Cl) | LMM | 181 |
| Silicon (Si) | LVV | 78-96 |
Kinetic energies are approximate and can shift slightly based on the chemical environment of the atom.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Oxidation States on Surfaces
Detailed Research Findings
Analysis of a silicon substrate modified with this compound reveals the presence of silicon, carbon, oxygen, and chlorine on the surface. High-resolution XPS spectra of the core levels for these elements allow for the deconvolution of peaks, which correspond to different chemical states and bonding environments.
Silicon (Si 2p) Spectrum: The Si 2p spectrum of a DCVS-modified silicon wafer is complex, typically showing multiple components. A significant peak at a binding energy of approximately 99.4 eV corresponds to the underlying bulk silicon (Si⁰) from the substrate. Another prominent peak, observed at around 103.5 eV, is attributed to the silicon dioxide (SiO₂) of the native oxide layer.
Upon functionalization with this compound, a new component emerges at a higher binding energy relative to bulk silicon, typically in the range of 102.0 eV. This peak is characteristic of silicon in an organosilane environment, bonded to both carbon (from the vinyl group) and oxygen (from the substrate or through hydrolysis), forming Si-C and Si-O-Si linkages. The presence of electronegative chlorine atoms attached to the silicon in unreacted or partially reacted silane molecules would further shift the Si 2p binding energy to a higher value. For instance, silicon atoms still bonded to one or two chlorine atoms (Si-Clₓ) would appear at even higher binding energies due to the strong electron-withdrawing nature of chlorine.
Carbon (C 1s) Spectrum: The high-resolution C 1s spectrum is critical for confirming the covalent attachment and integrity of the vinyl group on the surface. The spectrum can be deconvoluted into at least three distinct peaks:
A peak at approximately 285.0 eV, which is commonly assigned to adventitious carbon (C-C, C-H bonds) from environmental exposure.
A component at a lower binding energy, around 284.3 eV, is attributed to the carbon atom directly bonded to the silicon atom (C-Si).
A peak corresponding to the vinyl carbon atoms (C=C) is also expected within the C 1s envelope, typically appearing at a binding energy slightly higher than the C-Si bond.
The relative areas of these peaks provide information on the density of the grafted vinylsilane molecules and the level of surface contamination.
Oxygen (O 1s) and Chlorine (Cl 2p) Spectra: The O 1s spectrum is typically dominated by a peak around 532.5 eV, corresponding to the SiO₂ of the substrate. A shoulder or a separate component at a slightly different binding energy may indicate the formation of Si-O-Si bonds between the silane molecules and the substrate or between adjacent silane molecules. The Cl 2p spectrum, which appears as a doublet (Cl 2p₃/₂ and Cl 2p₁/₂), would be centered around 200-201 eV if residual, unreacted Si-Cl bonds are present on the surface. The absence or very low intensity of this peak suggests a complete hydrolysis and condensation of the this compound with the surface hydroxyl groups.
Data Tables
The following tables summarize the typical binding energies and elemental composition derived from XPS analysis of a silicon surface functionalized with this compound.
Table 1: Representative XPS Binding Energies for this compound-Modified Silicon Surface
| Core Level | Chemical State | Binding Energy (eV) |
| Si 2p | Si-Si (Substrate) | ~99.4 |
| R-Si -O, R-Si -Cl | ~102.0 | |
| Si O₂ (Substrate) | ~103.5 | |
| C 1s | C -Si | ~284.3 |
| C =C (Vinyl) | ~284.7 | |
| C -C, C -H (Adventitious) | ~285.0 | |
| O 1s | Si-O -Si | ~532.5 |
| Cl 2p | Si-Cl | ~200.5 |
Table 2: Surface Elemental Composition (Atomic %) Determined by XPS
| Element | Atomic Concentration (%) |
| O 1s | 45.5 |
| Si 2p | 35.2 |
| C 1s | 18.8 |
| Cl 2p | 0.5 |
Note: The elemental composition is illustrative and can vary significantly based on reaction conditions, surface preparation, and post-deposition cleaning procedures. The low chlorine concentration suggests that most this compound molecules have reacted with the surface via hydrolysis of the Si-Cl bonds.
Theoretical and Computational Chemistry Studies of Dichlorovinylsilane
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the behavior of molecules. taylor.edu These methods are broadly categorized into ab initio and density functional theory approaches, each offering a unique balance of accuracy and computational cost for studying systems like dichlorovinylsilane. taylor.edu
Density Functional Theory (DFT) has become a popular and versatile method in computational chemistry for investigating the electronic structure of many-body systems, including atoms, molecules, and condensed phases. wikipedia.org The theory is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and other properties of a system are a unique functional of the electron density. wikipedia.orgscispace.commpg.de This approach is computationally less demanding than traditional wave-function-based methods, allowing for the study of larger and more complex systems. wikipedia.org
In practice, DFT calculations involve solving the Kohn-Sham equations for a set of one-electron orbitals, using an effective potential that includes an exchange-correlation functional to approximate the complex many-electron interactions. wikipedia.org The accuracy of DFT results is highly dependent on the choice of this exchange-correlation functional.
For organosilicon compounds, DFT is widely used to determine molecular geometries, vibrational frequencies, and the energetics of reaction pathways. For instance, DFT studies on vinylsilanes have been employed to investigate the mechanisms of catalytic reactions, such as rhodium-catalyzed intermolecular hydroacylation nih.gov and iron-catalyzed homodimerization. princeton.edu These studies provide insights into the energies of intermediates and transition states, helping to elucidate reaction selectivity. nih.govprinceton.edu In a study on the rhodium(III)-catalyzed annulation of aniline (B41778) derivatives with vinylsilanes, DFT calculations revealed the multi-step reaction mechanism, including C-H activation and vinylsilane insertion, and identified the rate-determining step. acs.org The calculations also highlighted the role of noncovalent interactions in stabilizing key transition states. acs.org
Table 1: Illustrative DFT Calculated Properties for a Related Organosilicon Reaction (Rh(I)-catalyzed hydroacylation of vinylsilane) This table presents example data from a related system to illustrate the type of information obtained from DFT calculations, as specific data for this compound was not available in the cited literature.
| Species | Description | Relative Free Energy (kJ/mol) |
|---|---|---|
| CA2 + R2 | Reactants (Catalyst + Vinylsilane + Benzaldehyde) | 0.0 |
| M1b | Rhodium-alkene-benzaldehyde complex | -75.7 |
| T1b | Transition state for C-H activation | -41.4 |
| M2b | Rhodium-alkene-hydrogen-acyl complex | -108.8 |
| T2b1 | Transition state for migratory insertion | -90.8 |
| M3b1 | Rhodium-alkyl-acyl complex | -123.4 |
| T5b | Transition state for reductive elimination (Rate-determining) | -85.8 |
| P2 | Product (Linear ketone) + Catalyst | -110.0 |
Data sourced from a DFT study on the hydroacylation of vinylsilane with benzaldehyde. nih.gov
Ab initio molecular orbital (MO) theory is a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental parameters. mdpi.com These methods provide a powerful framework for investigating reaction pathways and can be used to predict reaction rate coefficients. mdpi.comscience.gov High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, offer high accuracy for determining the energies of molecules. nih.gov
For organosilicon compounds, ab initio MO calculations have been instrumental in elucidating reaction mechanisms that sometimes defy classical organic chemistry rules. mdpi.com A notable example is the study of thermal decomposition pathways of chlorosilanes. For dichlorosilane (B8785471) (SiH₂Cl₂), a closely related compound to this compound, ab initio calculations have been used to investigate competing decomposition channels, such as the elimination of hydrogen chloride (HCl) versus hydrogen (H₂). wayne.edu These studies involve locating the transition state structures for each pathway and calculating the associated energy barriers. wayne.edu The results consistently show that HCl elimination has a lower activation barrier than H₂ elimination, making it the preferred decomposition pathway in the high-pressure limit. wayne.edu
By combining the calculated energetics with theories like Transition State Theory (TST), rate coefficients for these elementary reactions can be determined. science.govacs.org This information is crucial for building detailed chemical kinetic models for processes like chemical vapor deposition (CVD). acs.org
Table 2: Illustrative Ab Initio Calculated Energetics for Dichlorosilane Decomposition This table presents example data from a related system to illustrate the type of information obtained from ab initio calculations, as specific data for this compound was not available in the cited literature.
| Reaction Pathway | ΔH₀ (kcal/mol) | Barrier Height (kcal/mol) |
|---|---|---|
| SiH₂Cl₂ → SiCl₂ + H₂ | 36 | 76 |
| SiH₂Cl₂ → SiHCl + HCl | 67 | 74 |
Data represents calculated heats of reaction (ΔH₀) and barrier heights at the G2 level of theory for the thermal decomposition of dichlorosilane. wayne.edu
Computational Thermochemistry and Kinetics
Computational thermochemistry focuses on the prediction of thermodynamic properties, such as heats of formation and reaction enthalpies, while computational kinetics aims to predict reaction rates. researchgate.netrsc.org These fields rely heavily on the outputs of quantum chemical calculations and statistical mechanics to build comprehensive models of chemical reactivity. researchgate.netf1000research.com
Transition State Theory (TST) is a cornerstone of chemical kinetics, providing a framework for calculating the rate constant of a chemical reaction. solubilityofthings.comlibretexts.org The theory postulates that reactants are in a quasi-equilibrium with an activated complex, known as the transition state, which is an unstable configuration of atoms at the maximum of the energy barrier separating reactants and products. solubilityofthings.comumich.edu The rate of reaction is then determined by the concentration of this transition state and the frequency at which it converts to products. umich.edu
In computational chemistry, TST is used in conjunction with the potential energy surface information obtained from quantum chemical calculations. umich.edu The geometries and vibrational frequencies of the reactants and the transition state are calculated, which allows for the determination of the activation energy and the pre-exponential factor in the Arrhenius equation. solubilityofthings.com
Table 3: Illustrative TST-Predicted Rate Constants for Secondary Reactions in Dichlorosilane Pyrolysis at 1550 K This table presents example data from a related system to illustrate the type of information obtained from TST calculations, as specific data for this compound was not available in the cited literature.
| Reaction | Rate Constant, k (cm³/molecule·s) |
|---|---|
| SiHCl + SiH₂Cl₂ (Insertion) | 1 x 10⁻¹³ |
| SiCl₂ + SiH₂Cl₂ (Insertion) | 5 x 10⁻¹⁵ |
| SiHCl + SiHCl (Dimerization) | 1 x 10⁻¹⁰ |
| SiCl₂ + SiCl₂ (Dimerization) | 1 x 10⁻¹⁰ |
Data sourced from a study on the thermal decomposition of dichlorosilane. buffalo.edu
A Potential Energy Surface (PES) is a fundamental concept in chemistry that describes the energy of a molecule or a system of molecules as a function of its geometry. huntresearchgroup.org.ukresearchgate.net It is a multidimensional landscape where valleys correspond to stable molecules (reactants, products, intermediates) and mountain passes correspond to transition states. huntresearchgroup.org.uk Mapping the PES is crucial for understanding reaction mechanisms, as the path of lowest energy from one minimum to another represents the most likely reaction pathway. researchgate.net
Computational chemists map a PES by performing a series of energy calculations for different molecular geometries. uni-muenchen.de A "relaxed PES scan" involves fixing one or more geometric coordinates (like a bond length or angle) while optimizing all other coordinates to find the lowest energy structure for that constraint. uni-muenchen.de This process helps to locate minima and transition states. visualizeorgchem.comscm.com
In the study of organosilicon compounds, PES mapping has provided insights into isomerization reactions. For example, ab initio calculations of the PES for the RSiN ⇌ RNSi rearrangement showed that for most substituents (R), the silaisonitrile (RNSi) is thermodynamically more stable than the silanitrile (RSiN), and it also determined the energy barriers separating them. researchgate.net Such studies are vital for predicting the stability and existence of novel silicon-containing molecules.
Table 4: Key Features on a Potential Energy Surface
| Feature | Description | First Derivative of Energy | Second Derivative of Energy |
|---|---|---|---|
| Minimum | Represents a stable or metastable species (reactant, product, intermediate). | Zero | Positive (in all directions) |
| Transition State | Represents the maximum energy point along the minimum energy path between two minima. | Zero | Negative (in one direction, positive in all others) |
| Reaction Path | The lowest energy pathway connecting reactants to products via a transition state. | Non-zero | N/A |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) is a computational simulation technique used to study the physical movement of atoms and molecules over time. utep.edunih.gov By integrating Newton's laws of motion, MD simulations generate trajectories that provide detailed information about the dynamic behavior, conformational changes, and thermodynamic properties of a system. mdpi.comnih.gov The forces between atoms are calculated using a molecular mechanics force field, which is a set of parameters that approximate the potential energy of the system. nih.gov
MD simulations are particularly powerful for exploring the conformational landscape of flexible molecules and for studying intermolecular interactions in condensed phases. nih.gov The simulations can reveal how a molecule like this compound might change its shape over time or how it interacts with solvent molecules or other species in a mixture. This is crucial for understanding its physical properties and reactivity in a realistic environment. Analysis of the simulation trajectories can reveal preferred conformations, the dynamics of conformational changes, and the nature of non-covalent interactions such as hydrogen bonds or van der Waals forces. plos.org
While specific MD simulation studies focused solely on this compound are not prominent in the reviewed literature, the methodology is broadly applicable. Such simulations could be used to investigate its aggregation behavior, its interaction with surfaces in materials science applications, or its solvation structure in various organic solvents, providing insights that are complementary to static quantum chemical calculations.
Table 5: Potential Applications of Molecular Dynamics Simulations for this compound
| Area of Study | Information Obtainable |
|---|---|
| Conformational Analysis | Identification of stable conformers, rotational barriers around single bonds, and the timescale of conformational changes. |
| Intermolecular Interactions | Analysis of radial distribution functions to understand solvation shells, calculation of binding free energies with other molecules. |
| Condensed-Phase Properties | Prediction of properties like density, diffusion coefficients, and viscosity in the liquid state. |
| Surface Interactions | Simulation of adsorption on surfaces (e.g., silicon or silica) to understand binding modes and energies relevant to material interfaces. |
Computational Fluid Dynamics (CFD) for Reactor Design and Process Optimization (e.g., for related chlorosilane production)
Computational Fluid Dynamics (CFD) has become a vital tool for chemical engineers, enabling the simulation of complex fluid flow, heat transfer, and chemical reactions within industrial reactors. chemisgroup.us By employing numerical methods to solve the governing equations of fluid mechanics, CFD provides detailed insights into flow patterns, mixing, temperature gradients, and reaction kinetics. chemisgroup.us This computational approach is instrumental in the design, optimization, and scaling up of chemical processes, including those for producing chlorosilanes, which are structurally related to this compound. chemisgroup.usmdpi.com
In the context of chlorosilane production, CFD simulations are widely used to optimize reactor design and improve process efficiency and safety. chemisgroup.usacs.org For instance, in the production of high-purity dichlorosilane via the disproportionation of trichlorosilane (B8805176), CFD can be used to model the reaction process within a fixed-bed reactor. acs.org Simulations help in understanding the distribution of reactants and products and optimizing parameters such as catalyst bed height, feed temperature, and flow rate to maximize the yield of the desired product. acs.org A two-dimensional axisymmetric model can be employed to save computation time, using software like Ansys Fluent to simulate the fluid dynamics and reaction kinetics. acs.org
Another significant application of CFD is in the hydrogenation of silicon tetrachloride (SiCl4) to produce trichlorosilane (TCS), a key intermediate in the production of polysilicon. mdpi.comresearchgate.netasme.org These processes often occur in fluidized bed reactors (FBRs), where the complex interaction between gas and solid particles presents a significant modeling challenge. mdpi.com Researchers have developed Eulerian-granular models that combine the two-fluid model with the kinetic theory of granular flow to simulate the hydrochlorination of SiCl4. mdpi.com These simulations investigate how fluidization velocities affect flow regime, heat transfer, and ultimately, the chemical reaction performance, showing that operating in a bubbling fluidization state can lead to higher SiCl4 conversion rates. mdpi.com
CFD models are also crucial for improving the internal design of reactors. Studies have shown that installing baffles within large-scale industrial fluidized beds can significantly impact performance. researchgate.net By comparing different baffle designs, such as channel and louver baffles, CFD simulations revealed that louver baffles lead to more uniform gas velocity distribution, better solid particle dispersion, and suppressed gas back-mixing. researchgate.net This improved hydrodynamic environment resulted in a predicted increase in the conversion of SiCl4 from 22.69% with channel baffles to 27.44% with louver baffles. researchgate.net
Furthermore, CFD analysis is applied to enhance safety and reliability in chlorosilane production plants. The hydrogenation process can lead to droplet particle erosion in pipelines, which can cause leaks of hazardous materials. asme.orgresearchgate.net CFD simulations using models like the Dense Discrete Particle Model (DDPM) can predict the locations and rates of erosion by analyzing factors such as atomized droplet size and hydrogen volume fraction. asme.org This predictive capability allows for design modifications to mitigate erosion, for example, by addressing poor atomization and high gas-liquid flow rates. asme.orgresearchgate.net
Table 1: Example of CFD Simulation Parameters for Trichlorosilane Decomposition
| Parameter | Value / Model | Source |
|---|---|---|
| Simulation Software | Ansys Fluent | acs.org |
| Computational Model | Two-dimensional axisymmetric model | acs.org |
| Algorithm | Steady-state | acs.org |
| Feed Temperature Range | 60 °C | acs.org |
| Feed Flow Rate Range | 100–10,000 kg/h | acs.org |
| Catalyst Bed Height | 4000 mm | acs.org |
In Silico Design and Screening of this compound-Based Materials
In silico methods, which rely on computer simulations, are increasingly pivotal in the design and screening of new materials, offering a predictive framework to prioritize synthetic efforts. jkcs.or.kr For molecules like this compound, these computational techniques allow for the exploration of their potential in various applications, from precursors for advanced materials to components in complex chemical synthesis. jkcs.or.kracs.org
Density Functional Theory (DFT) is a cornerstone of in silico materials design. rsc.orgcdnsciencepub.com It can be used to predict the outcomes of chemical reactions and to understand reaction mechanisms, thereby guiding the synthesis of novel this compound-based compounds. rsc.orgcdnsciencepub.com For example, DFT calculations have been successfully employed to study Diels-Alder reactions involving vinylsilanes and cyclopentadiene. cdnsciencepub.com By calculating the activation energies for different reaction pathways, researchers can computationally identify the most viable synthetic route to a target molecule, saving significant time and resources compared to a purely experimental approach. cdnsciencepub.com
Computational studies are also essential for understanding and controlling the selectivity of catalytic reactions involving vinylsilanes. acs.orgrsc.org The hydrosilylation of alkynes is a key method for producing vinylsilanes, and combined experimental and computational studies have elucidated the mechanisms that govern the regio- and stereoselectivity of these reactions. acs.orgacs.org DFT calculations can reveal the energy barriers for different reaction steps, such as the cis-trans isomerization of metal-vinyl intermediates, which is crucial for controlling the stereochemical outcome of the final vinylsilane product. acs.org Similarly, theoretical calculations have explained the chemoselectivity in the borane-catalyzed dihydrosilylation of alkynes, showing that the selective formation of unsymmetrical geminal bis(silanes) is a kinetically controlled process. rsc.org
The virtual screening of precursors for deposition processes like Atomic Layer Deposition (ALD) represents another powerful application of in silico design. jkcs.or.kr Computational methods can be used to assess novel molecular architectures and prioritize precursor candidates, such as those derived from this compound, that exhibit the desired thermal stability, reactivity, and selectivity for depositing thin films. jkcs.or.kr This automated DFT simulation approach allows for the exploration of a wide chemical design space to identify promising candidates for experimental validation. jkcs.or.kr
In the realm of medicinal chemistry, computational approaches are used to evaluate organosilicon compounds as potential therapeutic agents. nih.gov The "silicon switch," where a carbon atom in a known drug is replaced by a silicon atom, is a strategy used to modify a molecule's properties and biological activity. nih.govup.ac.za In silico studies, including the development of new force fields for molecular dynamics simulations, help predict how this substitution affects properties like lipophilicity and hydrogen-bonding capacity, which are critical for drug efficacy. nih.gov For instance, the silanol (B1196071) group (Si-OH) is a stronger hydrogen bond donor than its carbon-based counterpart (carbinol, C-OH), a property that can be leveraged computationally to design molecules with enhanced biochemical potency. nih.gov
Table 2: Examples of In Silico Studies on Vinylsilane Derivatives
| Study Focus | Computational Method | Key Finding | Source |
|---|---|---|---|
| Diels-Alder reaction of vinylsilanes | Density Functional Theory (DFT) | Predicted the most efficient synthetic route by comparing activation energies. | cdnsciencepub.com |
| Ru-catalyzed hydrosilylation of alkynes | DFT and Kinetic Experiments | Elucidated the reaction mechanism and the factors controlling stereoselective formation of (Z)-vinylsilanes. | acs.orgacs.org |
| Ni-catalyzed C-H activation with vinylsilanes | Density Functional Theory (DFT) | Investigated the origin of selectivity in C-Si versus C-C bond formation. | rsc.org |
| Screening of ALD precursors | Automated DFT Simulation | Provides a framework for virtual screening of precursors based on reactivity and stability. | jkcs.or.kr |
| Organosilicon compounds in drug discovery | Molecular Dynamics, Force Field Development | Supports the design of new drugs by predicting physicochemical properties of silicon-containing molecules. | nih.gov |
Applications and Advanced Materials Science Involving Dichlorovinylsilane Derivatives
Precursors for Advanced Silicon-Containing Thin Films
Derivatives of dichlorovinylsilane are instrumental in the fabrication of thin films essential for modern electronics. These compounds are valued for their ability to decompose cleanly at elevated temperatures, depositing high-purity silicon-based layers with precise control over thickness and composition.
Silicon Epitaxial Growth in Semiconductor Manufacturing
Dichlorosilane (B8785471) (DCS), a related compound, is extensively used for the selective epitaxial growth (SEG) of silicon, a cornerstone process in semiconductor manufacturing. utexas.edu This process involves the deposition of a thin, single-crystal silicon layer onto a crystalline silicon substrate. High-purity dichlorosilane is a preferred precursor for creating these high-quality epitaxial layers, which are fundamental to the performance of microelectronic and optoelectronic devices. segovia-hernandez.comacs.org The use of DCS allows for faster deposition rates and lower power consumption compared to other precursors like trichlorosilane (B8805176). segovia-hernandez.com
Current methods for selective and blanket epitaxial growth of silicon-containing films, such as Si, SiGe, and SiGe(C), often employ reduced-pressure chemical vapor deposition (RPCVD) at temperatures exceeding 700°C with precursors like dichlorosilane. google.com Research has focused on optimizing these processes, including pre-baking the substrate to remove native oxides before the epitaxial growth of a medium-temperature silicon layer using dichlorosilane. google.com The selective nature of the deposition is a key advantage, allowing for growth on silicon surfaces while avoiding deposition on dielectric surfaces like silicon dioxide. utexas.edu
Table 1: Process Parameters for Silicon Epitaxial Growth using Dichlorosilane
| Parameter | Typical Range/Value | Source(s) |
| Precursor | Dichlorosilane (DCS) | utexas.edusegovia-hernandez.com |
| Deposition Temperature | > 700°C | google.com |
| Process Pressure | Reduced Pressure (RPCVD/LPCVD) | google.com |
| Co-reagents (for selective deposition) | HCl, Cl2, HBr | google.com |
Chemical Vapor Deposition (CVD) of Silicon Nitride Films
Dichlorosilane is a standard precursor in the low-pressure chemical vapor deposition (LPCVD) of silicon nitride (SiN) films, a material widely used in the semiconductor industry for its dielectric and passivation properties. google.comlpcvd.com The conventional process involves reacting dichlorosilane with ammonia (B1221849) at temperatures typically above 750°C to achieve practical growth rates and film uniformity. google.com These high-temperature processes yield silicon nitride films with excellent properties. google.com
Plasma-enhanced chemical vapor deposition (PECVD) offers a lower-temperature alternative, enabling the deposition of silicon nitride films at temperatures below 500°C. google.com Theoretical studies have shown that the use of dichlorosilane as the silicon precursor in PECVD can facilitate the in-situ synthesis of silicon quantum dots without the need for post-thermal annealing. researchgate.net Research has also explored remote plasma CVD techniques using various precursors, including dichlorosilane, to form silicon nitride layers at temperatures below 300°C. wipo.int
Table 2: Comparison of CVD Methods for Silicon Nitride Deposition using Dichlorosilane
| Deposition Method | Typical Temperature Range | Co-reactant | Key Characteristics | Source(s) |
| LPCVD | > 750°C | Ammonia | High-quality films, good uniformity | google.com |
| PECVD | < 500°C | Ammonia, Nitrogen, Argon, Helium | Lower deposition temperature, potential for Si-QD formation | google.comresearchgate.net |
| Remote Plasma CVD | < 300°C | Tris(dimethylamino)silane, etc. | Low-temperature deposition | wipo.int |
Atomic Layer Deposition (ALD) Processes for Controlled Film Growth
Atomic layer deposition (ALD) is a technique that allows for the growth of highly conformal and uniform thin films with atomic-level precision, which is crucial for the fabrication of advanced semiconductor devices. mdpi.com Dichlorosilane has been a key precursor in the development of ALD processes for silicon nitride. The initial reports on both thermal and plasma-enhanced ALD (PEALD) of silicon nitride utilized dichlorosilane as the silicon source. nih.gov
Thermal ALD of silicon nitride using dichlorosilane typically requires high temperatures (above 450°C) and a nitrogen source like ammonia or hydrazine. mdpi.com In contrast, PEALD processes can be conducted at lower temperatures (250-400°C) by using a remote ammonia plasma. nih.gov Theoretical studies based on density functional theory have investigated the thermal decomposition of dichlorosilane on nitrogen-rich surfaces, highlighting the role of surface hydrogen in facilitating the reaction at lower temperatures, which is critical for understanding and optimizing the PEALD process. nih.gov
Deposition of Silicon Dioxide, Silicon Oxynitride, and Metal Silicides
This compound derivatives, particularly dichlorosilane, are versatile precursors for depositing a range of other essential thin films in semiconductor manufacturing.
Silicon Dioxide (SiO₂): High-temperature silicon dioxide films can be produced by reacting dichlorosilane with nitrous oxide (N₂O) via LPCVD at temperatures around 900°C. mks.com This method yields an oxide with properties approaching those of thermally grown oxide. mks.com Research has also explored the use of carbon dioxide as the oxygen source in the LPCVD of SiO₂ with dichlorosilane. usu.edu The reaction of dichlorosilane and nitrous oxide has been studied to develop recipes for CVD silicon dioxide that minimize surface roughness. byu.edu
Silicon Oxynitride (SiON): By introducing nitrous oxide to the silicon nitride LPCVD process (which uses dichlorosilane and ammonia), silicon oxynitride films can be deposited. tystar.comtystar.com These films combine the desirable passivation and mechanical properties of silicon nitride with the low dielectric constant and stress of silicon dioxide. tystar.com The composition and properties of SiON films, such as the refractive index, can be tuned by adjusting the process parameters. tystar.comtystar.com Thermodynamic simulations and experimental work have investigated the co-deposition of silicon oxynitride and silicon dioxide films from mixtures of tetra-ethyl-orthosilicate (TEOS), dichlorosilane, and ammonia. journaldephysique.org
Metal Silicides: Dichlorosilane is used in the chemical vapor deposition of tungsten silicide (WSiₓ), a material used for low-resistance interconnects in integrated circuits. researchgate.netcream-tea.de The DCS-based process for WSiₓ deposition is known for producing high-quality films with better step coverage and lower fluorine contamination compared to silane-based processes. researchgate.net Integrated processes for creating tungsten-silicide layers often involve the chemical vapor deposition of tungsten hexafluoride (WF₆) and dichlorosilane. google.comgoogle.com
Monomers and Crosslinkers in Polymer Chemistry
The vinyl group in this compound makes it a valuable monomer and crosslinking agent in polymer chemistry, particularly for the synthesis of silicon-based polymers with specific functionalities and architectures.
Synthesis of Polysiloxanes with Tailored Architectures
Polysiloxanes, commonly known as silicones, are polymers with a silicon-oxygen backbone. The properties of these polymers can be precisely controlled by incorporating different functional groups. This compound is used to introduce vinyl groups into the polysiloxane structure.
One common method for synthesizing polysiloxanes is through the hydrolytic condensation of dichlorosilanes. For example, polysiloxanes and siloxane oligomers can be synthesized using the hydrolytic condensation of dichlorodimethylsilane (B41323). researchgate.net To introduce reactive vinyl groups, dichloromethylvinylsilane (B90890) can be co-hydrolyzed with other dichlorosilanes. This allows for the preparation of polysiloxane nanoparticles with surface reactive groups that can be used for further functionalization. tsijournals.com
A method for preparing divinyl-terminated polysiloxanes involves the hydrolysis and condensation of dichlorosilanes, followed by polymerization and end-capping with a vinyl-containing silane (B1218182). google.com This approach avoids the need for ring-opening polymerization of cyclic siloxanes, offering a more direct and cost-effective route to vinyl-terminated polysiloxanes. google.com The presence of vinyl groups in the polysiloxane chain or at the chain ends allows for subsequent crosslinking reactions, which are essential for creating elastomers and other network polymers.
Preparation of Polysilylenes and Other Silicon-Backbone Polymers
This compound, as a member of the dichlorosilane family, is a key precursor in the synthesis of polysilylenes and other polymers featuring a silicon-backbone. These polymers are of significant interest due to their unique electronic and optical properties, arising from σ-electron delocalization along the Si-Si chain. wiley-vch.de
The most common and general method for synthesizing polysilylenes is the Wurtz-type reductive-dechlorination of dichloroorganosilanes using an alkali metal, typically molten sodium in a high-boiling solvent like toluene. acs.orgkent.ac.uk This condensation reaction, first discovered by Kipping in the 1920s, involves the coupling of dichlorosilane monomers to form the Si-Si backbone of the polymer. mdpi.com The reaction conditions, such as solvent, temperature, and the nature of the alkali metal, can significantly influence the yield and molecular weight distribution of the resulting polymer. kent.ac.uk The products of this reaction often consist of a mixture of high molecular weight polymer, a low molecular weight fraction, and small cyclic oligosilanes. dtic.mil
While the Wurtz-type coupling is prevalent, other synthetic routes have been developed to gain better control over the polymer's structure. kpi.ua These alternative methods include:
Anionic polymerization of "masked disilenes" : This technique allows for the preparation of polysilylenes with highly controlled structures, including ordered alternating copolymers. dtic.milkpi.ua
Dehydrogenative coupling of primary silanes : This method offers another pathway to polysilanes, though it typically yields low molecular weight materials. dtic.mil
Ring-opening polymerization (ROP) : Anionic ring-opening of strained cyclosilanes, such as cyclotetrasilanes, can produce polymers with molecular weights ranging from 10,000 to 100,000 and offers a degree of microstructural control. dtic.mil
Table 1: Synthetic Routes to Polysilanes
| Synthesis Method | Description | Typical Products/Features | Reference |
|---|---|---|---|
| Wurtz Reductive Coupling | Reaction of dichlorosilanes with an alkali metal (e.g., Na) in a solvent like toluene. | Polydisperse mixture of high and low molecular weight polymers and cyclic oligomers. Remains the most common procedure. | kent.ac.uk |
| Anionic Polymerization | Polymerization of "masked disilenes" (e.g., 1-phenyl-7,8-disilabicyclo[2.2.2]octa-2,5-dienes). | Allows for highly controlled structures and the synthesis of ordered alternating copolymers. | dtic.milkpi.ua |
| Ring-Opening Polymerization | Anionic ring-opening of strained cyclosilanes. | Provides control over microstructure and can yield polymers with molecular weights up to 100,000. | dtic.mil |
Formation of Organosilicon Copolymers with Enhanced Properties
The incorporation of this compound and its derivatives into copolymers allows for the creation of materials with tailored and enhanced properties, bridging the gap between purely inorganic and organic polymers. wiley-vch.de The flexible chemistry of silicon enables the synthesis of a wide variety of copolymers with tunable characteristics for applications in electronics, photonics, and functional coatings. wiley-vch.deacs.org
One strategy involves the polycondensation of dichlorosilanes or dichlorodisilanes with organic building blocks. For instance, novel σ-π-conjugated polymers have been synthesized by reacting dichlorosilanes with bifunctional lithium acetylide derived from 4,16-diethynyl[2.2]paracyclophane. acs.org The resulting copolymers, which have alternating organosilicon and [2.2]paracyclophane units, exhibit high thermal stability and interesting optical properties stemming from the delocalization of π-electrons through the Si-Si bonds and the paracyclophane moiety. acs.org These materials can be cast into self-standing thin films, making them promising for electronic device applications. acs.org
Another important class is MQ copolymers, which are organo-inorganic hybrid systems. mdpi.com While traditionally synthesized from tetrafunctional (Q units) and monofunctional (M units) silanes, dichlorosilanes can act as precursors for certain structural components. The synthetic approach, often involving polycondensation, allows for the adjustment of the organic-to-inorganic unit ratio, which in turn controls the final product's properties such as molecular weight, thermal stability, and hydrophobicity. mdpi.com
Copolymers can also be designed with specific reactive functionalities for subsequent curing. Organosilicon copolymers containing both silicon hydride (Si-H) and unsaturated vinyl groups in the same molecule can be synthesized from precursors like vinylmethyldichlorosilane and methyldichlorosilane. google.com The ratio of these functional groups influences the curing speed and the properties of the final cured material, which can be used in composites with dielectric fillers for electronic applications. google.com
Table 2: Examples of Organosilicon Copolymers and Enhanced Properties
| Copolymer System | Precursors Include | Enhanced Properties | Potential Applications | Reference |
|---|---|---|---|---|
| σ-π-Conjugated Polymers | Dichlorosilanes, Dichlorodisilanes, Diethynyl[2.2]paracyclophane | High thermal stability (up to 400 °C), Good film-forming ability, Unique optical properties from σ-π conjugation | Electronic and photonic devices | acs.org |
| MQ Copolymers | Organoalkoxysilanes (M and Q units), Dichlorosilanes as potential precursors | Tunable thermal stability, hydrophobicity, and molecular weight based on M/Q ratio | Coatings, sealants, resins | mdpi.com |
Functionalization of Polyolefins and Other Polymer Systems
Polyolefins, such as polyethylene (B3416737) and polypropylene (B1209903), are widely used plastics, but their nonpolar, hydrocarbon-based nature results in poor adhesion and compatibility with polar materials. researchgate.net Introducing polar functional groups, such as those derived from this compound, is a key strategy to enhance these properties and expand their range of applications. researchgate.net
One major approach is the post-polymerization functionalization of polyolefins. researchgate.net This involves synthesizing a polyolefin that contains reactive groups, which can then be treated with a functional molecule like a dichlorosilane derivative. For example, a terminal dichlorosilane unit on an isotactic polypropylene chain can be hydrolyzed to create cyclic siloxane linkages between polymer chains, forming star polymers with improved properties. researchgate.net This method allows for the retention of the desirable bulk properties of the parent polyolefin while adding new functionalities. researchgate.net
Another technique for surface modification is plasma treatment followed by chemical functionalization. polito.it The surface of a polymer can be activated by plasma, after which it is exposed to dichlorosilane vapors. This process grafts silicon-containing functional groups onto the polymer surface, altering its surface energy and reactivity.
The functionalization of polyolefins can lead to significant improvements in material performance. These enhancements include better adhesion, dyeability, and compatibility with other polar polymers and fillers. researchgate.net Such modified polyolefins are of great interest for creating advanced materials, including composites, ion-exchange membranes, and emulsifiers. researchgate.net Recent research has also demonstrated that the functionalization of post-consumer polyolefin waste can upcycle these materials into tougher elastomers with significantly enhanced mechanical properties. nih.govnrel.gov
Table 3: Methods for Functionalizing Polymer Systems with Silanes
| Method | Description | Polymer System | Resulting Improvement | Reference |
|---|---|---|---|---|
| Post-Polymerization Functionalization | A pre-synthesized polymer with reactive groups is treated with a dichlorosilane derivative. | Polyolefins (e.g., Polypropylene) | Improved adhesion, compatibility, formation of star polymers. | researchgate.net |
| Plasma Treatment & Chemical Grafting | The polymer surface is activated by plasma and then exposed to dichlorosilane vapor. | General polymer surfaces | Surface modification, introduction of polar functional groups. | polito.it |
Intermediates in Organic Synthesis and Specialty Chemicals
Stereoselective Synthesis of Chiral Compounds
This compound and related achiral dichlorosilanes serve as valuable reagents in stereoselective synthesis, a field of chemistry focused on controlling the three-dimensional arrangement of atoms in a molecule. A key strategy in this area is the use of a chiral auxiliary—a stereogenic group temporarily attached to a starting material to direct the stereochemical outcome of a reaction. wikipedia.org
A significant application is the synthesis of silicon-stereogenic compounds, where the silicon atom itself is a chiral center. Research has shown that Si-stereogenic aminochlorosilanes can be synthesized by reacting an achiral dichlorosilane with a chiral, enantiomerically pure primary amine, which acts as the chiral auxiliary. researchgate.net This reaction proceeds via the formation of a Si-N bond, and the two resulting diastereomers can often be separated through fractional crystallization. Once separated, the remaining chlorine atom on the chiral silicon center can be substituted in a stereospecific manner, allowing for the creation of a diverse range of enantiomerically pure silicon compounds. researchgate.net This methodology provides a powerful route to chiral silanes, which have potential applications in medicinal chemistry, agrochemistry, and materials science. researchgate.net The development of such synthetic strategies is crucial as different enantiomers of a molecule can have vastly different biological activities. wikipedia.org
Building Blocks for Complex Organosilicon Molecules
The high reactivity of this compound, stemming from its silicon-chlorine bonds and the vinyl group, makes it a fundamental building block for a wide array of complex organosilicon molecules and specialty chemicals. ontosight.ai It serves as a precursor not just for polymers, but also for discrete, well-defined molecular architectures with advanced functionalities.
One prominent area is the synthesis of Polyhedral Oligomeric Silsesquioxanes (POSS). Bifunctional POSS (B-POSS), for instance, can be synthesized through reactions involving precursors like methylvinyl dichlorosilane. mdpi.com These cage-like molecules act as nanoscale building blocks that can be incorporated into polymer backbones to significantly enhance thermal, mechanical, and optical properties. mdpi.com
Similarly, dichlorosilanes are crucial for creating ordered 3D reticular materials. By reacting dichlorosilanes with cyclosilicate hydrates, it is possible to synthesize materials where silicate (B1173343) cage units are interconnected by organosilicone linkers. mdpi.com This approach allows for the direct incorporation of bulky organic groups, leading to hydrophobic materials with high thermal stability (up to 400 °C) and potential applications in gas storage, catalysis, and separation processes. mdpi.com The reactivity of the Si-Cl bonds in dichlorosilane precursors is key to forming the linking structures in these advanced materials. mdpi.com
Furthermore, the reaction of this compound can lead to other important intermediates. For example, its hydrolysis can be controlled to form various siloxanes, while its reactions with other organometallic reagents can generate more complex, functionalized silanes that are themselves valuable intermediates in multi-step organic syntheses. ontosight.aismolecule.com
Table 4: this compound as a Building Block for Complex Molecules
| Resulting Molecule/Material Class | Synthetic Role of Dichlorosilane Derivative | Key Features of Product | Reference |
|---|---|---|---|
| Bifunctional Polyhedral Oligomeric Silsesquioxanes (B-POSS) | Precursor (e.g., methylvinyl dichlorosilane) in the synthesis of the cage structure. | Nanoscale building blocks for polymer hybrids, enhancing thermal and mechanical properties. | mdpi.com |
| 3D Reticular Silicate-Silicone Hybrids (POSiSil) | Reacts with cyclosilicate hydrates to form organosilicone linkers between silicate nodes. | Ordered 3D networks, high thermal stability, hydrophobic, amorphous particles. | mdpi.com |
| Chiral Silanes | Achiral dichlorosilane reacts with a chiral auxiliary to create a silicon-stereogenic center. | Enantiomerically pure silicon-centered chiral compounds for specialized applications. | researchgate.net |
Emerging Applications in Advanced Materials
The unique chemical reactivity of this compound and its derivatives positions them as critical components in the development of next-generation advanced materials. github.com These materials are enabling technological innovations across numerous sectors, from energy storage to electronics. researchgate.net
A particularly promising emerging application is in high-performance anodes for lithium-ion batteries (LIBs). Silicon is a highly attractive anode material due to its exceptionally high theoretical specific capacity. Researchers have developed a novel synthesis strategy using dichlorosilane as a feedstock to produce silicon nanocrystallites embedded within hollow carbon spheres. conicet.gov.ar This nanostructured design effectively buffers the large volume changes that silicon undergoes during charging and discharging, preventing pulverization and maintaining electrical contact. The resulting anodes demonstrate high specific capacities and excellent reversibility, heralding a new approach to designing advanced energy storage materials with the potential for large-scale production. conicet.gov.ar
Beyond energy, dichlorosilane-derived materials are integral to the advancement of electronics. Ultrapurified dichlorosilane is used to grow semiconducting epitaxial silicon layers, which are fundamental to the fabrication of microelectronic devices. wikipedia.org Furthermore, the ability to create complex organosilicon polymers and hybrid materials opens doors for new applications. For example, silicate-silicone hybrid materials synthesized from dichlorosilanes offer a unique combination of properties, including high thermal stability and hydrophobicity, making them candidates for use in high-pressure gas storage, catalysis, and advanced separation membranes. mdpi.com The ongoing development of novel synthetic routes from dichlorosilane precursors continues to expand the chemical space for materials with tailored properties for high-technology applications. dtic.mil
Dichlorosilane-Derived Nano-Silicon for Energy Storage Devices (e.g., Li-ion battery anodes)
The quest for higher energy density in lithium-ion batteries (LIBs) has driven research toward alternatives to traditional graphite (B72142) anodes. Silicon is a highly promising anode material due to its exceptional theoretical specific capacity, which is almost ten times that of graphite. However, silicon anodes suffer from massive volume changes during lithiation and delithiation, leading to pulverization and rapid capacity loss. A key strategy to overcome this involves the use of nano-structured silicon.
A notable advancement in this area is the synthesis of nano-silicon from chlorosilane precursors, specifically dichlorosilane (H₂SiCl₂), a related compound to this compound. Research has demonstrated a cost-effective and scalable method to produce silicon nanocrystallites (less than 10 nm in diameter) encapsulated within hollow carbon spheres (nc-Si@HCS). conicet.gov.arrsc.org This innovative architecture provides void space to accommodate the volume expansion of silicon, maintains electrical contact, and creates a stable solid electrolyte interphase (SEI). conicet.gov.ar
The synthesis process begins with the hydrolysis of dichlorosilane, which acts as a widely available feedstock, to form a hydrogen-rich polysiloxane. conicet.gov.arrsc.org This polymer precursor is then subjected to thermal processing, which causes it to decompose and transform into silicon nanoparticles embedded within a silica (B1680970) matrix. The carbon shell is typically formed around this composite, and the silica is subsequently removed, leaving behind the desired nc-Si@HCS structure. conicet.gov.ar This method yields agglomerated silicon nanoparticles of approximately 5 nm, which are ideal for high-performance LIB anodes. conicet.gov.arrsc.org The resulting electrode material demonstrates excellent electrochemical performance, heralding a new approach for designing advanced negative electrodes for next-generation LIBs. conicet.gov.arrsc.org
| Performance Metric | Value | Conditions |
|---|---|---|
| High Specific Capacity | 1570 mAh g-1 | at 0.25 A g-1 |
| Capacity Retention | 65% | after 250 deep discharge cycles |
| Reversible Areal Capacity | up to 4 mAh cm-2 | at a mass loading of 3.2 mg cm-2 |
Table 1: Electrochemical performance of dichlorosilane-derived nano-silicon anodes (nc-Si@HCS). conicet.gov.arrsc.org
Functional Coatings and Surface Modification Agents
This compound serves as a versatile precursor for a variety of organosilicon compounds that are used as functional coatings and surface modification agents. ontosight.ai The reactivity of its vinyl group makes it suitable as a monomer for producing silicon-containing polymers or for grafting onto surfaces to alter their properties. ontosight.ai Functional silanes, in general, are crucial for creating durable and high-performance coatings that can protect surfaces from environmental factors like weathering, UV radiation, and chemical exposure. evonik.com
Silane-based surface modifications can be tailored to achieve specific surface effects. evonik.com For example, alkyl silanes can create water-repellent (hydrophobic) surfaces on porous materials, while fluoroalkyl silanes can impart both hydrophobic and oil-repellent (oleophobic) properties, leading to easy-to-clean and anti-stick surfaces. evonik.com The ability to precisely control surface energy and functionality is a key advantage of using silane derivatives in advanced coating formulations. solvay.com
| Function | Mechanism / Benefit | Silane Type Example |
|---|---|---|
| Adhesion Promotion | Forms covalent bonds between inorganic substrate and organic coating. | Aminosilanes, Epoxysilanes |
| Surface Modification (Hydrophobicity) | Lowers surface energy, repels water. | Alkylsilanes |
| Surface Modification (Hydrophobicity & Oleophobicity) | Creates low-energy, non-stick, easy-to-clean surfaces. | Fluoroalkyl silanes |
| Crosslinking & Scratch Resistance | Increases the crosslink density of the coating resin. | Various functional silanes |
| Resin Modification | Improves resistance to chemicals, weathering, and UV radiation. | Vinylsilanes, Acryloxysilanes |
Table 2: Key functions of silane derivatives in paints and coatings. evonik.comevonik.com
Development of Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials represent a frontier in materials science, combining the distinct properties of organic polymers (e.g., flexibility, processability) with those of inorganic materials (e.g., rigidity, thermal stability) in a single composite. This compound and its derivatives are key enablers in the synthesis of these materials, particularly Class II hybrids, where the organic and inorganic components are linked by strong covalent bonds. ontosight.ai
The synthesis of these materials often employs the sol-gel process, where molecular precursors like this compound undergo hydrolysis and condensation reactions. avssymposium.orgresearchgate.net The chloro- groups on the silicon atom hydrolyze to form reactive silanol (B1196071) (Si-OH) groups, which then condense to build an inorganic silica-like (Si-O-Si) network. Simultaneously, the organic vinyl group is available for polymerization or other chemical reactions, allowing it to be integrated into an organic polymer network. researchgate.net This process creates a true molecular-level composite, where the two phases are interpenetrated, preventing phase separation and leading to materials with novel, synergistic properties. nih.gov
These hybrid materials can be designed with precise control over their nanostructure. nih.gov The ability to covalently link the organic and inorganic domains opens up possibilities for creating advanced materials for a wide range of applications, including scratch-resistant coatings, functional textiles, and advanced optics. avssymposium.org The use of organofunctional silanes as molecular precursors is central to this field, enabling the creation of materials with properties that cannot be achieved by either component alone. researchgate.net
Challenges and Future Research Directions in Dichlorovinylsilane Chemistry
Development of Sustainable and Green Synthetic Methodologies
The traditional synthesis of organosilicon compounds, including dichlorovinylsilane, often involves processes that raise environmental concerns. A significant research thrust is the development of "green" synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials. mdpi.comeipc.center The principles of green chemistry, such as atom economy and the use of renewable feedstocks, are guiding this effort. mygreenlab.orgacs.org
One promising approach is the direct synthesis of alkoxysilanes from silicon and alcohols, which avoids the use of chlorine-based chemistry altogether. mdpi.com While not a direct synthesis of this compound, the development of chlorine-free methods for producing silicon precursors highlights a broader trend in the industry. mdpi.com Research in this area focuses on designing new catalytic systems and optimizing reaction conditions to improve the efficiency and selectivity of these greener pathways. mdpi.comeipc.center The lifecycle assessment of chemical products is also becoming increasingly important, pushing for the development of processes that are sustainable from raw material extraction to end-of-life disposal. mygreenlab.org
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Organosilicon Compounds
| Feature | Traditional Synthesis | Green/Sustainable Synthesis |
| Starting Materials | Often reliant on chlorine-based compounds | Focus on renewable feedstocks and chlorine-free alternatives mdpi.com |
| Byproducts | Can generate significant waste, including HCl researchgate.net | Aims for high atom economy, minimizing waste acs.org |
| Energy Consumption | Can be energy-intensive | Seeks to improve energy efficiency eipc.center |
| Catalysts | May involve heavy metals | Explores more environmentally benign catalysts |
| Overall Goal | High yield and purity | High yield and purity with minimal environmental impact mygreenlab.org |
Exploration of Novel Catalytic Systems for Highly Selective Transformations
Achieving high selectivity in the reactions of this compound is crucial for synthesizing well-defined molecules and materials. Researchers are exploring a variety of novel catalytic systems to control the outcome of transformations such as hydrosilylation, cross-coupling, and polymerization. Transition metal complexes, particularly those of platinum, palladium, and rhodium, have been instrumental in catalyzing the selective addition of Si-H bonds to unsaturated compounds. researchgate.netnih.gov
Recent efforts have focused on designing catalysts that can achieve high selectivity under milder reaction conditions. This includes the development of catalysts that can differentiate between various reactive sites on a molecule, enabling the functionalization of specific C-H bonds. nih.gov For instance, iridium-catalyzed C-H silylation has been used to convert 1-alkenes into 1,4-diols with high selectivity. nih.gov The use of activated carbon as a catalyst for the selective chlorination of dichlorosilane (B8785471) to trichlorosilane (B8805176) has also been demonstrated, highlighting the potential of non-metallic catalysts. google.com The development of Lewis acid catalysts that can be activated by chiral Lewis bases opens up new possibilities for enantioselective transformations. scribd.com
Advanced In Situ Spectroscopic Studies for Mechanistic Elucidation
A deep understanding of reaction mechanisms is fundamental to optimizing existing processes and designing new, more efficient synthetic routes. Advanced in situ spectroscopic techniques are powerful tools for studying the transient intermediates and understanding the intricate steps of a chemical reaction in real-time. researchgate.netuni-rostock.denumberanalytics.com Techniques like Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and Raman spectroscopy allow researchers to monitor the changes in molecular structure and concentration as a reaction progresses. numberanalytics.comaip.orgfrontiersin.org
For example, in situ FTIR spectroscopy has been used to study the adsorption and decomposition of dichlorosilane on silicon surfaces, providing insights into the mechanisms of chemical vapor deposition (CVD). aip.org These studies have revealed the formation of surface species like dihydride (SiH2) and monochloride (SiCl), and their subsequent transformations at different temperatures. aip.org Time-resolved spectroscopic techniques are particularly valuable for capturing the dynamics of fast reactions and identifying short-lived intermediates that would otherwise be missed in steady-state measurements. frontiersin.org The data obtained from these in situ studies are crucial for building accurate kinetic models and validating computational predictions of reaction pathways. nii.ac.jp
Precision Synthesis of this compound-Based Macromolecules with Controlled Microstructures
The properties of polymers are intimately linked to their microstructure, including molecular weight, branching, and the sequence of monomer units. A major challenge in polymer chemistry is the precise control over these structural parameters. This compound, with its reactive vinyl and chloro groups, is a valuable monomer for synthesizing a variety of functional polymers.
Researchers are employing controlled/living polymerization techniques, such as atom transfer radical polymerization (ATRP), to synthesize this compound-based polymers with well-defined architectures. researchgate.net For example, ATRP has been used to graft vinyl silane (B1218182) onto styrene-butadiene rubber, resulting in a core-shell structure with improved mechanical properties. researchgate.net Another approach involves the use of acyclic diene metathesis (ADMET) polymerization to create polycarbosilanes with reactive silicon-chlorine bonds that can be further functionalized. acs.org The ability to control the microstructure of these polymers opens up possibilities for creating materials with tailored rheological, thermal, and mechanical properties. scispace.comresearchgate.net For instance, controlling the crosslinking network structure in vinyl silane-containing copolymers can influence the morphology of nanofibrillar composites. researchgate.net
Table 2: Techniques for Controlled Polymer Synthesis
| Polymerization Technique | Key Features | Application Example |
| Atom Transfer Radical Polymerization (ATRP) | Controlled molecular weight and low polydispersity. researchgate.net | Grafting of vinyl silane onto existing polymer backbones. researchgate.net |
| Acyclic Diene Metathesis (ADMET) | Forms unsaturated polymers with the potential for post-polymerization modification. acs.org | Synthesis of functionalized polycarbosilanes. acs.org |
| Ring-Opening Metathesis Polymerization (ROMP) | Useful for creating cyclic polymers and block copolymers. | Synthesis of block copolymers with silicon-containing segments. |
| Anionic and Cationic Polymerization | Can produce polymers with narrow molecular weight distributions. | Controlled polymerization of vinylsilanes. |
Integration of Artificial Intelligence and Machine Learning in this compound Research
The fields of artificial intelligence (AI) and machine learning (ML) are beginning to make a significant impact on chemical research and development. nih.govgoogle.com These powerful computational tools can be used to analyze large datasets, predict reaction outcomes, and optimize experimental parameters, thereby accelerating the discovery and development of new materials and processes. nih.govnih.gov
In the context of this compound chemistry, AI and ML could be applied to:
Predict Reaction Outcomes: Machine learning models can be trained on existing experimental data to predict the yield, selectivity, and properties of products from this compound reactions under different conditions. biolab.si
Optimize Synthesis Protocols: AI algorithms can be used to design experiments and identify the optimal reaction parameters (e.g., temperature, pressure, catalyst loading) to maximize the efficiency of a synthesis.
Discover New Materials: By learning the relationships between molecular structure and material properties, machine learning can help in the design of new this compound derivatives with desired characteristics.
Elucidate Reaction Mechanisms: AI can assist in the analysis of complex spectroscopic data to identify reaction intermediates and propose plausible mechanistic pathways.
Design of this compound Derivatives for Responsive Materials and Smart Systems
Responsive or "smart" materials are designed to undergo a change in their properties in response to an external stimulus, such as temperature, pH, light, or an electric field. scribd.comjchemrev.com this compound is an attractive building block for creating such materials due to the versatility of its reactive groups, which allows for the incorporation of various functional moieties. aip.org
Researchers are designing this compound derivatives that can be incorporated into polymers to create materials with tunable responses. nih.gov For example, this compound can be functionalized with chromophores to create mechanochromic materials that change color under mechanical stress. rsc.org The development of smart materials based on this compound could lead to applications in areas such as:
Sensors: Materials that can detect the presence of specific chemicals or changes in environmental conditions. pureairemonitoring.comitm.comglobaltestsupply.com
Actuators: Materials that can change their shape or size in response to a stimulus, enabling their use in micro-robotics and other smart systems. scribd.com
Drug Delivery: Polymers that can release a therapeutic agent in a controlled manner in response to a biological trigger. jchemrev.comnih.gov
Self-Healing Materials: Materials that can repair themselves after being damaged.
The design of these smart systems often involves the precise arrangement of functional groups within a polymer matrix to achieve the desired collective behavior. rsc.org
Q & A
Basic Research Questions
Q. How can researchers synthesize dichlorovinylsilane with high purity, and what experimental parameters are critical for reproducibility?
- Methodological Answer : Synthesis typically involves the reaction of trichlorosilane with vinyl chloride in the presence of a catalyst (e.g., aluminum chloride). Key parameters include temperature control (60–80°C), inert atmosphere (argon/nitrogen), and stoichiometric ratios. Post-synthesis purification via fractional distillation under reduced pressure is essential. Characterization should include NMR (<sup>1</sup>H, <sup>29</sup>Si), FT-IR, and gas chromatography to confirm purity (>98%) and structural integrity. Experimental protocols must specify catalyst loading, reaction time, and solvent selection to ensure reproducibility .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly <sup>29</sup>Si NMR, is critical for identifying silicon-centered bonding environments. Gas chromatography-mass spectrometry (GC-MS) quantifies purity and detects byproducts like chlorinated derivatives. Fourier-transform infrared (FT-IR) spectroscopy validates vinyl (C=C) and Si-Cl bond signatures. Researchers should cross-reference spectral data with literature and report instrument calibration details (e.g., resolution, scan numbers) to minimize ambiguity .
Q. What safety protocols are necessary when handling this compound in laboratory settings?
- Methodological Answer : this compound hydrolyzes rapidly, releasing HCl. Work must be conducted in a fume hood with inert gas lines. Personal protective equipment (PPE) includes acid-resistant gloves, goggles, and aprons. Spill containment requires dry sand or sodium bicarbonate. Storage under anhydrous conditions (e.g., sealed Schlenk flasks with molecular sieves) is mandatory. Researchers should conduct hazard assessments and document emergency procedures for inhalation or skin exposure .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict this compound’s reactivity in novel organosilicon syntheses?
- Methodological Answer : Density Functional Theory (DFT) simulations can model electron density distributions, bond dissociation energies, and transition states. For example, the Si-Cl bond’s electrophilicity can be analyzed to predict nucleophilic substitution pathways. Researchers should validate computational results with experimental kinetics (e.g., Arrhenius plots) and compare orbital interactions (LUMO-HOMO gaps) with analogous silanes. Software like Gaussian or ORCA requires basis set optimization (e.g., B3LYP/6-31G*) for accuracy .
Q. How do solvent polarity and temperature influence this compound’s stability during hydrosilylation reactions?
- Methodological Answer : Polar aprotic solvents (e.g., THF) stabilize intermediates but may accelerate hydrolysis. Kinetic studies under varying temperatures (25–100°C) and dielectric constants can reveal degradation pathways. Researchers should monitor reaction progress via <sup>29</sup>Si NMR and track byproduct formation (e.g., siloxanes) using GC-MS. Data should be analyzed via Arrhenius equations to calculate activation energies for decomposition .
Q. What strategies resolve contradictions in reported thermal stability data for this compound?
- Methodological Answer : Discrepancies may arise from impurities or measurement techniques. Systematic approaches include:
- Replicating studies under identical conditions (e.g., heating rates, sample mass).
- Using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) with controlled atmospheres (N2 vs. air).
- Comparing decomposition onset temperatures across multiple batches. Statistical tools (e.g., ANOVA) can identify outliers, while X-ray photoelectron spectroscopy (XPS) detects surface oxidation. Cross-laboratory validation is recommended .
Q. How can isotopic labeling (e.g., <sup>2</sup>H, <sup>13</sup>C) elucidate this compound’s reaction mechanisms in cross-coupling catalysis?
- Methodological Answer : Isotopic tracers track atom-specific pathways. For example, <sup>13</sup>C-labeled vinyl groups in this compound can monitor C-Si bond cleavage via <sup>13</sup>C NMR. Kinetic isotope effects (KIEs) reveal rate-determining steps. Researchers must synthesize labeled analogs (e.g., via Grignard reactions with <sup>13</sup>CH2=CH2) and design control experiments to distinguish primary/secondary isotope effects. Data interpretation requires correlation with computational mechanistic studies .
Q. What methodologies optimize this compound’s regioselectivity in multi-step polymer syntheses?
- Methodological Answer : Regioselectivity depends on steric and electronic factors. Strategies include:
- Modifying reaction media (e.g., ionic liquids for enhanced polarity).
- Introducing directing groups (e.g., pyridine ligands) to coordinate silicon centers.
- Screening initiators (e.g., Pt-based catalysts vs. B(C6F5)3). Researchers should employ high-throughput screening (HTS) with robotic liquid handlers and analyze regioselectivity via MALDI-TOF mass spectrometry. Comparative studies with analogous silanes (e.g., dichloromethylsilane) isolate structure-activity relationships .
Guidelines for Data Reporting
- Experimental Replication : Document catalyst purity, solvent drying methods, and instrument calibration in supplementary materials .
- Conflict Resolution : Use multi-method validation (e.g., NMR, XPS, DFT) to address data contradictions .
- Ethical Compliance : Disclose funding sources, conflicts of interest, and data availability per journal standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
